Product packaging for DUR-928 (trimethylamine)(Cat. No.:)

DUR-928 (trimethylamine)

Cat. No.: B10854755
M. Wt: 557.9 g/mol
InChI Key: XFBOORGEUUVCQL-UHFFFAOYSA-N
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Description

Overview of Trimethylamine's Significance in Chemical and Biological Systems

Trimethylamine (B31210) is a ubiquitous molecule found in organisms across all five major biological kingdoms: Animalia, Plantae, Fungi, Protista, and Monera. acs.orgresearchgate.netmurdoch.edu.au This widespread presence points to its fundamental roles in biology. acs.orgmurdoch.edu.au TMA is a tertiary amine with a characteristic fishy odor at low concentrations, which shifts to an ammonia-like smell at higher levels. cambridge.orgaaqr.orgwikipedia.org Its chemical and physical properties, such as high water solubility and a low boiling point, contribute to its diverse functions. acs.orgcambridge.org

In biological systems, TMA serves multiple roles, including as a cell-signaling molecule. acs.orgresearchgate.netnih.govmurdoch.edu.aumurdoch.edu.au It often functions as a pheromone or chemical signaling agent, acting as both an attractant and a repellent in various species. acs.orgmurdoch.edu.aumurdoch.edu.auoup.com For example, it has been identified as a signaling molecule for species ranging from flies and cockroaches to fish and mice. oup.com

Furthermore, TMA is a crucial precursor to trimethylamine-N-oxide (TMAO), a metabolite of significant interest in human health research. acs.orgcambridge.org TMA is produced in the gut by microbial enzymes acting on dietary components like choline (B1196258), L-carnitine, and betaine (B1666868). cambridge.orgbiocrates.comfrontiersin.org It is then absorbed and transported to the liver, where the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes it into the non-odorous TMAO. acs.orgoup.combiocrates.com This TMA-TMAO partnership is a key aspect of host-microbiome co-metabolism. nih.govmurdoch.edu.au

Table 1: Physicochemical Properties of Trimethylamine

Property Value
Chemical Formula C₃H₉N cambridge.orgwikipedia.org
Molar Mass 59.112 g·mol⁻¹ wikipedia.org
Appearance Colorless gas wikipedia.org
Odor Fishy, ammoniacal wikipedia.org
Boiling Point 3 to 7 °C wikipedia.org
Solubility in water Miscible wikipedia.org
pKa 9.8 acs.org
Vapor Pressure 1610 mmHg at 25 °C acs.org

Historical Context and Evolution of Trimethylamine Research

The study of trimethylamine dates back to the mid-19th century. It was first isolated and formally identified by the chemist August Wilhelm von Hofmann in 1852. acs.org Initially, due to its physical properties like a low boiling point, TMA was extensively used in vapor pressure studies until the 1930s. cambridge.org

The focus of TMA research later shifted from pure chemistry to biology and medicine. An interesting historical footnote is its mention in the early work of Sigmund Freud, who detailed a dream involving an injection of trimethylamine while developing his theories on dream interpretation. wikipedia.org A significant area of research has been its role in the metabolic disorder trimethylaminuria, also known as "fish odor syndrome". oup.com This condition is characterized by a defect in the FMO3 enzyme, leading to a decreased ability to convert odorous TMA to TMAO, resulting in the excretion of excess TMA through breath, sweat, and urine. oup.com

In recent decades, research has expanded dramatically, driven by advanced analytical techniques in metabolomics. oup.com Much of the older literature on TMA's diverse biological functions was largely overlooked until a renewed interest in its role as a gut microbial metabolite and its connection to various health conditions. acs.orgmurdoch.edu.au Modern studies now investigate its association with a range of conditions, including renal disorders, obesity, diabetes, and cardiovascular diseases. cambridge.org

Multidisciplinary Research Perspectives on Trimethylamine

The study of TMA is inherently multidisciplinary, spanning environmental science, biochemistry, and synthetic chemistry. researchgate.net

Environmental Perspectives From an environmental standpoint, TMA is recognized as a significant air pollutant. cambridge.org Major sources include animal husbandry, food waste, and vehicular exhaust. cambridge.orgcopernicus.org Research has shown that emissions from subtropical forests can rival those from farmlands. acs.org In the atmosphere, TMA is considered an important contributor to new particle formation, which has implications for air quality and climate. acs.org Its characteristic odor is also a concern in industrial settings like seafood processing, leading to research on phytoremediation techniques using various potted plants to remove TMA from indoor air. aaqr.orgtandfonline.com

Biochemical Perspectives Biochemically, TMA is at the center of the gut-brain axis, a communication system linking the central nervous system and the gastrointestinal tract. nih.gov The production of TMA is a key metabolic activity of the gut microbiota. biocrates.compnas.org Specific gut bacteria possess the enzyme choline TMA-lyase, which converts dietary choline into TMA. pnas.org This process is fundamental, as the resulting TMA is absorbed and converted by the host's liver into TMAO. biocrates.comresearchgate.net The balance of TMA and TMAO is implicated in numerous physiological and pathophysiological processes. acs.orgresearchgate.net While much attention has been on the link between TMAO and cardiovascular disease risk, research also explores TMA's role in neurological disorders, renal dysfunction, and metabolic health. biocrates.comnih.govmdpi.com

Synthetic Perspectives In synthetic organic chemistry, trimethylamine is a valuable and cost-effective reagent. mdpi.comnih.gov It is used to form the borane-trimethylamine complex (Me₃N·BH₃ or BTM), which is the most stable of the commercially available amine-borane complexes. mdpi.comnih.gov BTM is employed as a reducing agent for various functional groups, including carbonyls. mdpi.comnih.gov Trimethylamine itself also functions as a catalyst. For instance, it has been used to develop a novel and efficient synthesis for the fungicide Azoxystrobin, offering advantages like low cost and easy recovery. acs.org Its properties, including low steric hindrance, make it an effective catalyst in certain industrial applications. acs.org

Table 2: Research Focus on Trimethylamine Across Disciplines

Discipline Key Research Areas

| Environmental Science | Air pollution source tracking (animal husbandry, forests). cambridge.orgcopernicus.orgacs.org Atmospheric chemistry and new particle formation. acs.org Phytoremediation for odor control. aaqr.orgtandfonline.com | | Biochemistry | Gut microbiota metabolism (choline to TMA). pnas.orgresearchgate.net Host-microbe co-metabolism (TMA to TMAO conversion). acs.orgbiocrates.com Role in the gut-brain axis and neurological disorders. nih.gov Biomarker for various diseases (cardiovascular, renal). cambridge.orgmdpi.com | | Synthetic Chemistry | Component of borane-trimethylamine (BTM) reducing agent. mdpi.comnih.gov Catalyst in organic synthesis (e.g., Azoxystrobin). acs.org Synthesis of choline, herbicides, and dyes. wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H59NO5S B10854755 DUR-928 (trimethylamine)

Properties

Molecular Formula

C31H59NO5S

Molecular Weight

557.9 g/mol

IUPAC Name

N,N-dimethylmethanamine;[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane

InChI

InChI=1S/C27H46O5S.C3H9N.CH4/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5;1-4(2)3;/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31);1-3H3;1H4

InChI Key

XFBOORGEUUVCQL-UHFFFAOYSA-N

Canonical SMILES

C.CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.CN(C)C

Origin of Product

United States

Synthesis and Production Methodologies of Trimethylamine

Chemical Synthesis Approaches

Chemical synthesis provides large-scale, controlled production of trimethylamine (B31210), essential for its wide range of industrial applications. Key methods involve the catalytic methylation of amines and the use of sustainable carbon sources.

Catalytic N-methylation Processes of Amines

The primary industrial method for producing methylamines, including trimethylamine, is the reaction of ammonia (B1221849) (NH₃) with methanol (B129727) (CH₃OH) over an amorphous silica-alumina catalyst at high temperatures. google.com This exothermic reaction typically produces a mixture of monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (TMA). google.commdpi.com The process is equilibrium-driven, which results in a complex product mixture that necessitates a sophisticated and energy-intensive separation process to isolate the desired TMA. google.com

Zeolite catalysts have emerged as a promising alternative to traditional silica-alumina catalysts due to their high activity and superior selectivity. mdpi.com The shape-selective properties of zeolites, particularly small-pore variants, can influence the product distribution, favoring MMA and DMA. However, modifications to large- and medium-pore zeolites can enhance selectivity towards TMA. mdpi.com The reaction mechanism over these acid catalysts involves the replacement of hydrogen atoms on the ammonia molecule with methyl groups from methanol. mdpi.com

Utilization of Carbon Dioxide and Molecular Hydrogen as Carbon Sources

In a move towards more sustainable chemical production, significant research has focused on using carbon dioxide (CO₂) as a renewable C1 source for methylation reactions. researchgate.netoup.com The direct synthesis of trimethylamine can be achieved through the N-methylation of ammonia or its surrogates, like ammonium (B1175870) chloride (NH₄Cl), with CO₂ and molecular hydrogen (H₂). researchgate.netoup.com

This process requires effective catalyst systems. Homogeneous ruthenium complexes, such as [Ru(triphos)(tmm)], have demonstrated high ammonia conversion and excellent selectivity for TMA. researchgate.netrwth-aachen.de These reactions can be performed in organic solvents, often requiring a co-catalyst like aluminum trifluoromethanesulfonate. researchgate.net

Heterogeneous catalysts have also been developed for this conversion. A system employing platinum (Pt) and molybdenum oxides (MoOₓ) co-loaded onto a titanium dioxide (TiO₂) support (Pt-MoOₓ/TiO₂) has been shown to be effective for the direct synthesis of TMA from NH₃, CO₂, and H₂. oup.comoup.com Research indicates that this catalyst is superior to many other supported platinum and transition-metal-loaded catalysts for this specific synthesis. oup.comresearchgate.net The reaction using the Pt-MoOₓ/TiO₂ catalyst can achieve a 64% yield of trimethylamine at 250 °C. thieme-connect.com

Catalytic Systems for TMA Synthesis from CO₂ and H₂

Catalyst SystemSubstratesKey FeaturesReference
[Ru(triphos)(tmm)] with Lewis/Brønsted acid co-catalystNH₃, CO₂, H₂Homogeneous catalyst; high ammonia conversion and excellent TMA selectivity in organic solvents. researchgate.net
Pt-MoOₓ/TiO₂NH₃ or NH₄HCO₃, CO₂, H₂Heterogeneous catalyst; found to be superior to other supported Pt catalysts for this process. oup.comoup.com
Cu-Mg-Al ternary catalystNH₃, CO₂, H₂Heterogeneous catalyst; achieves high selectivity (86%) for methylamines. thieme-connect.com

Selective Synthesis Strategies for Trimethylamine

Achieving high selectivity for trimethylamine over mono- and dimethylamine is a significant challenge in industrial synthesis due to the formation of complex azeotropic mixtures. google.com Strategies to enhance selectivity focus on catalyst design and reaction engineering.

The use of specific homogeneous catalysts, like the [Ru(triphos)(tmm)] system, allows for the triple N-methylation of ammonia with high selectivity under relatively mild conditions. researchgate.net By using this catalyst with a co-catalyst in 1,4-dioxane (B91453) at 150°C, a 77% yield of TMA can be achieved. researchgate.net

In heterogeneous catalysis, the choice of catalyst material is crucial. Zeolites with specific pore structures can control the extent of methylation, although they are often used to enhance MMA and DMA selectivity. mdpi.com However, research continues into developing cost-effective zeolite-based catalysts that can shift the process from being equilibrium-driven to being highly selective for TMA. mdpi.com Another approach involves the electrochemical hydrogenation of dimethylformamide, which has been shown to produce high-purity trimethylamine gas (>99%) using copper and palladium cathodes. researchgate.net

Biosynthesis Pathways (Microbial and Enzymatic)

In biological systems, trimethylamine is primarily produced by the gut microbiota through the metabolism of dietary compounds. These pathways are of significant interest in the fields of microbiology and human health.

Conversion from Trimethylamine N-oxide (TMAO)

Trimethylamine N-oxide (TMAO) is an osmolyte found in high concentrations in marine animals. wikipedia.org While in mammals, TMA is oxidized in the liver by flavin-containing monooxygenase (FMO) enzymes, primarily FMO3, to form TMAO, this process can be reversed. mdpi.combiocrates.commdpi.com In the human gut, a portion of TMAO can be reduced back to trimethylamine by the action of bacterial TMAO reductases. nih.govresearchgate.net This creates a cycle where dietary TMAO can contribute to the pool of TMA in the gut. TMAO itself decomposes to trimethylamine, which is responsible for the characteristic odor of decaying seafood. wikipedia.org

Microbial Choline (B1196258) Degradation Pathways

The principal pathway for TMA biosynthesis in the human gut is the microbial degradation of dietary choline. pnas.orgnih.govpnas.org This metabolic process is carried out exclusively by anaerobic microorganisms. pnas.org A specific gene cluster, named the choline utilization (cut) cluster, has been identified as responsible for this conversion. pnas.orgnih.gov

The key step in this pathway is the cleavage of the C-N bond in choline to yield TMA and acetaldehyde. pnas.orgpnas.org This reaction is catalyzed by a glycyl radical enzyme known as choline trimethylamine-lyase. pnas.orgnih.gov The discovery of the cut gene cluster has enabled the identification of choline-metabolizing bacteria in various environments, including the human gastrointestinal tract. pnas.orgpnas.org Bacteria possessing the choline TMA-lyase system (CutC/D) are responsible for metabolizing dietary choline into TMA. mdpi.comresearchgate.net This microbial activity is the foundational step linking dietary choline intake to the systemic levels of its metabolite, TMAO. mdpi.compnas.org

Enzymes in Trimethylamine Biosynthesis

Enzyme/SystemPathwayFunctionReference
Choline trimethylamine-lyase (CutC/D)Microbial Choline DegradationA glycyl radical enzyme that cleaves the C-N bond of choline to produce TMA and acetaldehyde. mdpi.compnas.orgnih.gov
TMAO reductaseConversion from TMAOBacterial enzyme that reduces TMAO back to TMA in the gut. nih.govresearchgate.net
Flavin-containing monooxygenase 3 (FMO3)TMAO Synthesis (Host)Host liver enzyme that oxidizes TMA to TMAO. (Note: Not a TMA synthesis enzyme, but key to the cycle). mdpi.combiocrates.com

Based on the information available, there appears to be a fundamental misunderstanding in the subject of the requested article. The compound DUR-928 is not trimethylamine (TMA).

Clarification of Chemical Identity:

DUR-928: The investigational drug DUR-928 is a sulfated oxysterol called larsucosterol . invivochem.comnih.gov Its chemical name is [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate. invivochem.com It is an endogenous epigenetic regulator that modulates the expression of genes involved in inflammation, cell death, and lipid metabolism. durect.compharmasalmanac.com

Trimethylamine (TMA): Trimethylamine is a simple tertiary amine with the chemical formula N(CH₃)₃. It is a product of microbial metabolism in the gut, derived from dietary precursors like choline and carnitine.

The confusion may arise from the fact that some chemical suppliers provide a salt form of larsucosterol listed as "Larsucosterol (trimethylamine)". medchemexpress.comglpbio.combioscience.co.uk In this context, trimethylamine is used as a counter-ion to form a salt with the acidic larsucosterol molecule, a common practice to enhance the stability and solubility of a compound. medchemexpress.com However, the active therapeutic agent is larsucosterol, not trimethylamine.

Irrelevance of the Provided Outline:

The detailed outline you have provided focuses exclusively on the microbial synthesis and production of trimethylamine via various enzymatic pathways:

Choline TMA Lyase (CutC/D) systems

Carnitine Monooxygenase (CntA/B) systems

Glycine (B1666218) Betaine (B1666868) Reduction Pathways

These pathways describe how gut bacteria produce trimethylamine from dietary nutrients. They are entirely unrelated to the synthesis and production of larsucosterol (DUR-928), which is a complex sterol molecule.

Therefore, it is not possible to generate a scientifically accurate article on DUR-928 using the provided outline, as the outline pertains to a completely different chemical compound. An article on the synthesis of DUR-928 would involve a discussion of sterol chemistry and enzymatic processes within the human body, not the microbial pathways listed.

Advanced Analytical Methodologies for Trimethylamine Quantification and Characterization

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for the structural elucidation and quantification of trimethylamine (B31210). Various spectroscopic methods offer unique advantages in sensitivity, selectivity, and the nature of the information they provide.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups and fingerprinting the molecular structure of trimethylamine. The infrared spectrum of TMA is unique and allows for its identification, even in mixtures. docbrown.info

Key absorptions in the FTIR spectrum of trimethylamine include C-H stretching vibrations, which appear in the range of 3000 to 2800 cm⁻¹. docbrown.info Specifically, the N-CH₃ vibrations are observed between 2820 and 2760 cm⁻¹, often overlapping with the other C-H absorption bands. docbrown.info The characteristic C-N stretching vibrations for aliphatic amines like trimethylamine are found in the 1220 to 1020 cm⁻¹ region. docbrown.info A significant feature that distinguishes tertiary amines like TMA from primary and secondary amines is the absence of N-H vibration absorptions, as there are no N-H bonds in the molecule. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, containing a complex pattern of overlapping vibrations unique to the trimethylamine molecule, which is crucial for its definitive identification. docbrown.info

Table 1: Prominent FTIR Absorption Peaks for Trimethylamine

Vibration Type Wavenumber (cm⁻¹) Reference
C-H Stretching 3000 - 2800 docbrown.info
N-CH₃ Vibrations 2820 - 2760 docbrown.info
C-N Stretching 1220 - 1020 docbrown.info

Studies on trimethylamine complexes, such as those with haloforms, show shifts in these vibrational frequencies. For instance, the formation of a hydrogen bond with a "proton donor" can cause a red shift (a shift to a lower frequency) in the C-N stretching vibrations and a blue shift (a shift to a higher frequency) in the C-H stretching vibrations of TMA. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) NMR, is a powerful technique for both qualitative and quantitative analysis of trimethylamine. Due to the molecule's symmetry, all nine hydrogen atoms of the three methyl groups are chemically equivalent. docbrown.info This results in a simple ¹H-NMR spectrum consisting of a single, sharp peak. docbrown.info

This lone signal for trimethylamine typically appears at a chemical shift of approximately 2.12 ppm when using a standard solvent like deuterated chloroform (B151607) (CDCl₃). docbrown.info Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton resonance set to 0.0 ppm. docbrown.info The integrated intensity of the trimethylamine peak is directly proportional to its concentration, enabling straightforward quantification. This method has been successfully applied for the rapid, simultaneous determination of trimethylamine and its metabolite, trimethylamine-N-oxide (TMAO), in untreated urine samples for the diagnosis of the metabolic disorder trimethylaminuria. nih.gov Volume-localized ¹H-NMR spectroscopy has also been used to detect and measure changes in trimethylamines within the human kidney in vivo, where the TMA resonance is observed at 3.25 ppm. pnas.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for the quantification of trimethylamine in complex matrices. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Direct Medium Resolution MS: A high-throughput method for analyzing trimethylamine in body fluids involves direct headspace analysis using medium-resolution mass spectrometry. This technique is noted to be faster and more accurate than some chromatographic methods. nih.gov It utilizes a perdeuterated form of trimethylamine as an internal standard and measures the ion ratio of the [M-H]⁺ ion of trimethylamine to the [M-²H]⁺ ion of the internal standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used method for TMA quantification. Headspace GC-MS is particularly effective for analyzing the volatile TMA. oup.com In this method, a sample (e.g., aqueous extract from fiberglass insulation) is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. oup.com For identification and quantification of TMA, specific ions are monitored using selected ion monitoring (SIM). Commonly, the ion at a mass-to-charge ratio (m/z) of 58 is used for quantification, while the ratio of ions at m/z 58 and 59 (approximately 1:0.5) is used for identification. oup.com This method has demonstrated excellent linearity, with correlation coefficients of 0.998 or better for calibration curves. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high accuracy and sensitivity for the quantification of trimethylamine and related compounds like TMAO. nih.gov This technique can directly measure TMA, although derivatization is sometimes employed to improve fragmentation and signal intensity due to TMA's low mass. mdpi.com In a typical LC-MS/MS method, multiple reaction monitoring (MRM) is used to enhance selectivity. For TMA, the precursor-to-product ion transition monitored is often m/z 60 → 44. mdpi.com LC-MS/MS methods have been validated with excellent linearity over wide concentration ranges (e.g., 1 to 5,000 ng/mL) and have shown high precision and accuracy. nih.gov

Table 2: Mass Spectrometry Methods for Trimethylamine Analysis

Technique Sample Preparation Key Parameters Application Example Reference
Direct Medium Resolution MS Headspace analysis with perdeuterated internal standard Measures [M-H]⁺ ion ratio Body fluids nih.gov
Headspace GC-MS Heating in sealed vial, injection of vapor Monitors ions m/z 58 (quantification) and m/z 59 (identification) Fiberglass insulation resins oup.com
LC-MS/MS Simple protein precipitation MRM transition m/z 60 → 44 Human plasma, urine nih.govmdpi.com

UV-based Methodologies

Trimethylamine itself is considered "UV-vis silent," meaning it does not absorb light in the ultraviolet-visible range, making direct detection by conventional UV spectrophotometry challenging. researchgate.net However, indirect methods have been developed for its quantification.

One common approach involves a derivatization reaction to create a product that is UV-active. A classic colorimetric method involves the extraction of TMA with toluene (B28343) followed by a reaction with picric acid, which forms a yellow complex that can be quantified by its absorbance at 410 nm. unibo.it Another derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with TMA to form a derivative that can be detected by UV spectrophotometry at 262 nm. researchgate.net This method can be enhanced by incorporating a preconcentration step using solid-phase extraction (SPE), which significantly lowers the limit of detection. researchgate.net

More advanced UV-based detection involves luminescence. For instance, a bilanthanide metal-organic framework functionalized with a borono group has been developed for the recognition of the related compound TMAO. researchgate.net The interaction between the framework and the analyte causes inverse changes in the emission intensity of the two lanthanide centers when excited by UV light (e.g., at 254 nm), allowing for ratiometric detection. researchgate.net

Cryospectroscopic Studies of Trimethylamine Complexes

Cryospectroscopy involves studying the spectroscopic properties of substances at very low temperatures, often trapped in a matrix of a liquefied noble gas like krypton (Kr) or argon (Ar). This technique is particularly useful for studying weakly bound molecular complexes. rsc.orgresearchgate.net

FTIR spectra of mixtures of trimethylamine and various "proton donor" molecules, such as haloforms (e.g., chloroform) or acetylene, have been studied in liquefied Kr at temperatures between 118–157 K. rsc.orgrsc.orgresearcher.life These studies provide clear spectroscopic evidence of the formation of medium-strength hydrogen-bonded complexes. rsc.orgresearchgate.net Upon complex formation, characteristic shifts in the vibrational bands are observed. For example, the C-H stretching vibrations of TMA show a weak blue shift (increase in frequency), while the NC stretching vibrations are red-shifted (decrease in frequency). rsc.orgrsc.org Concurrently, the C-H stretching vibration of the haloform proton donor exhibits a substantial red shift and a marked increase in intensity. rsc.orgresearchgate.net These cryospectroscopic findings, supported by ab initio calculations, provide fundamental insights into the nature of intermolecular forces and the structural changes that occur upon complex formation. rsc.orgrsc.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating trimethylamine from other components in a complex mixture prior to its quantification. The choice of chromatographic method depends on the volatility of the analyte and the nature of the sample matrix.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like TMA. oup.com For the separation of TMA and dimethylamine (B145610) (DMA), a Carbowax 400/polyethylene imine column, often used with an alkaline pre-column, provides excellent baseline separation. oup.com Another effective stationary phase combination for separating methylamines is a column packed with Graphon (a graphitized carbon black) and coated with a small percentage of TEP (triethyl phosphate). acs.org Flame ionization detectors (FID) and more selective nitrogen-phosphorous-specific flame ionization detectors (NPFID) are commonly used for detection in GC. oup.com

Liquid chromatography (LC) is also widely employed, especially when analyzing less volatile related compounds like TMAO or when derivatization is used. nih.govmdpi.com For the analysis of TMA in aqueous matrices, a method using a C18 analytical column with gradient elution has been developed. researchgate.net In ion chromatography, a methacrylate-based monolithic column modified with trimethylamine can be used as a strong anion exchanger to separate inorganic anions. scirp.org The separation of TMA and its metabolites in plasma has been achieved using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry, where optimization of the extraction procedure and chromatographic conditions is key to achieving high-quality data. mdpi.com

Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus Detector, Flame-Ionization Detector, Mass Spectrometer)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like TMA due to its high resolving power and sensitivity. szabo-scandic.com The choice of detector is paramount and is tailored to the specific requirements of the analysis, such as sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely applied method for TMA analysis. nih.gov Headspace GC-MS is particularly effective, as it samples the vapor phase above a liquid or solid sample, which is ideal for a volatile analyte like TMA and minimizes contamination of the GC system. oup.comresearchgate.net In this method, samples are often alkalinized to convert TMA salts to the volatile free base before analysis. nih.gov For enhanced accuracy, base-modified capillary columns are used to prevent peak tailing and improve chromatographic performance. nih.govoup.com Quantitation is typically performed using selected ion monitoring (SIM), where specific mass-to-charge ratio (m/z) ions characteristic of TMA (e.g., m/z 58 and 59) are monitored for high sensitivity and specificity. oup.com The HS-SPME-GC-MS technique, which uses a solid-phase microextraction fiber to concentrate analytes from the headspace, offers exceptional sensitivity, with reported limits of detection (LOD) as low as 0.02 µg/kg. nih.gov

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it exceptionally well-suited for TMA analysis. This selectivity minimizes interference from other non-nitrogenous compounds in complex matrices like seafood or environmental samples. nih.goviwaponline.com GC-NPD methods provide a simple and rapid approach for the simultaneous quantification of TMA and other volatile amines. nih.gov Recent advancements include coupling purge and trap (P&T) systems with GC-NPD, which allows for the simultaneous analysis of TMA and other compounds like methanol (B129727) in seawater at nanomolar concentrations. frontiersin.orgresearchgate.netfrontiersin.org Automated headspace solid-phase microextraction (HS-SPME) coupled with GC-NPD has also been developed for sensitive analysis of methylamines in seawater, achieving detection limits for TMA as low as 4.1 nM. nih.govresearcher.life

Flame-Ionization Detector (FID): The FID is a robust and universally used detector for organic compounds. While it is less selective than the NPD or MS, it is effective when coupled with chromatographic columns that can adequately separate TMA from interfering compounds. oup.com Methods have been established using a pre-column to trap interferences and a main analytical column (e.g., Carbopack coated with Carbowax) to separate the amines before FID detection. oup.com However, in complex samples, the FID may not be able to separate the TMA peak from other organic substances without highly efficient separation or sample cleanup. szabo-scandic.com In a comparative study, the LOD for TMA using HS-GC-FID was significantly higher than that of HS-SPME-GC-MS, highlighting the superior sensitivity of the mass spectrometer for trace analysis. nih.gov

TechniqueSample PreparationColumn TypeDetectorKey Findings & PerformanceCitations
HS-GC-MS Headspace sampling, alkalinizationBase-modified capillaryMass Spectrometer (MS)Excellent for volatile analysis; quantitation from 1-150 ppm; RSD <4%. nih.govoup.com
HS-SPME-GC-MS Headspace solid-phase microextractionGL InertCap for AminesMass Spectrometer (MS)Extremely sensitive for trace analysis; LOD of 0.02 µg/kg. nih.govcmes.org
P&T-GC-NPD/FID Purge and Trap (P&T)HP-PLOT QNitrogen-Phosphorus (NPD) & Flame-Ionization (FID)Simultaneous analysis of TMA and methanol in seawater; TMA LOD of 0.3 nM. frontiersin.orgresearchgate.netfrontiersin.org
GC-NPD Liquid extraction (e.g., perchloric acid, benzene)Porous polymer packed columnNitrogen-Phosphorus (NPD)Simple, rapid, and specific for volatile amines in seafood. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

While GC is a natural fit for the volatile TMA, HPLC methods have been developed, often for samples where TMA is in a non-volatile form or when simultaneous analysis with non-volatile compounds is required. A key challenge is that TMA lacks a strong chromophore, making direct UV detection difficult. This is overcome by derivatization.

A widely used approach is pre-column or on-fiber derivatization with 9-fluorenylmethyl chloroformate (FMOC). researchgate.netchromatographyonline.com The FMOC molecule attaches to TMA, creating a derivative that is highly responsive to UV detection. This derivatization-based, reversed-phase HPLC method has been successfully used to determine TMA levels in complex matrices like fish oil softgels. researchgate.netchromatographyonline.com The method demonstrates good linearity in the parts-per-million (ppm) range, with a limit of detection (LOD) of 0.5 ppm and a limit of quantification (LOQ) of 1.0 ppm. chromatographyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity that can sometimes avoid the need for derivatization. nih.govresearchgate.net Simple isocratic LC-MS/MS methods have been validated for quantifying TMA's metabolite, trimethylamine-N-oxide (TMAO), and can be adapted for TMA itself, providing robust and reliable diagnostic tools. nih.gov

MethodDerivatizing AgentDetectionKey Performance MetricsCitations
RP-HPLC 9-fluorenylmethyl chloroformate (FMOC)UV DetectorLinearity: 1–17 ppm; LOD: 0.5 ppm; LOQ: 1.0 ppm. researchgate.netchromatographyonline.com
LC-SPME 9-fluorenylmethyl chloroformate (FMOC)UV DetectorLOD in water: 0.25 µg/ml; LOD in air: 12 mg/m³. nih.gov
LC-MS/MS None (direct)Tandem Mass SpectrometerHigh sensitivity and specificity; robust for clinical samples. nih.govresearchgate.net

Flow Injection Gas Diffusion-Ion Chromatography

Flow Injection Gas Diffusion-Ion Chromatography (FIGD-IC) is a specialized and highly sensitive technique ideal for determining methylamines, including TMA, in aqueous samples like natural waters. nih.govresearchgate.net The method involves making the aqueous sample strongly alkaline (pH > 12) to convert the dissolved amine salts into their volatile gaseous forms. nih.gov These gases then diffuse across a hydrophobic, microporous membrane into an acidic acceptor stream, effectively separating them from the complex sample matrix. acs.org The acceptor solution, now containing the re-protonated amines, is then injected into an ion chromatograph, where the amines are separated as cations and quantified using a conductivity detector. nih.govresearchgate.net

The automation of this technique has significantly improved its performance, yielding excellent linearity (R² > 0.99) and precision (<8%) for TMA analysis at nanomolar (nM) concentrations. nih.gov This method has been successfully applied to determine TMA and ammonia (B1221849) simultaneously in seawater and atmospheric samples. nih.govresearchgate.net It is also used as the quantification step in enzymatic assays, for instance, to measure TMA produced from the reduction of TMAO, with detection limits reported at 1.35 nmol/dm³. acs.org

Sensor-Based Detection Systems

Sensor-based systems offer the potential for rapid, portable, and real-time detection of TMA, which is advantageous for on-site applications like food quality monitoring and medical diagnostics.

Piezoresistive Microcantilever Sensors

Piezoresistive microcantilever sensors are micro-electro-mechanical systems (MEMS) that can detect chemical compounds with high sensitivity. aip.org The principle involves a tiny cantilever that bends when molecules adsorb onto its surface. This bending induces mechanical stress, which is measured as a change in resistance by an embedded piezoresistor. cambridge.org

For TMA detection, the cantilever's surface is coated with a sensing material that selectively interacts with the target analyte. cambridge.org The choice of this material is crucial for sensor selectivity. While some sensors use general-purpose polymer coatings for detecting a range of volatile organic compounds (VOCs) unifr.chresearchgate.net, others are functionalized for higher specificity. The interaction between the analyte and the coating causes a volumetric change or surface stress, leading to the measurable cantilever deflection. cambridge.org Research has focused on optimizing cantilever design (e.g., U-shaped) and the piezoresistive layer to enhance sensitivity to stress-induced changes for VOC detection. aip.org

Colorimetric Sensor Arrays for Gaseous and Aqueous Phases

Colorimetric sensor arrays provide a simple, inexpensive, and powerful method for both the quantification and discrimination of TMA. acs.orgnih.govillinois.edu These "optoelectronic noses" consist of a disposable array of chemically responsive dyes printed on a substrate. acs.orgmdpi.com The dyes include pH indicators, metalloporphyrins, and vapochromic dyes, which change color upon interaction with an analyte through mechanisms like Brønsted/Lewis acid-base interactions or solvatochromism. illinois.eduresearchgate.net

When the array is exposed to TMA, a unique color "fingerprint" is generated. This color change pattern is captured by a simple imaging device, such as a flatbed scanner or a mobile phone camera, and analyzed using pattern recognition software. nih.govresearchgate.net This technology has been successfully applied to detect TMA in both gaseous and aqueous phases with high accuracy. acs.orgresearchgate.net Research has demonstrated impressive limits of detection (LOD), reaching as low as 4 parts-per-billion (ppb) for gaseous TMA and 2.3 µM in aqueous solutions, which is well below the diagnostically significant levels for metabolic disorders like trimethylaminuria. researchgate.net

Sensor TypePhasePrinciple of OperationLimit of Detection (LOD)Citation
Colorimetric Sensor Array GaseousChange in color of a chemoresponsive dye array.< 50 ppb mdpi.com
Colorimetric Sensor Array Aqueous & GaseousChange in color of a chemoresponsive dye array.2.3 µM (aqueous), 4 ppb (gaseous) researchgate.net

Chemiresistive Sensors and Electronic Nose Technologies

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. These sensors are a foundational technology for many "electronic nose" (e-nose) systems. mdpi.com An e-nose typically comprises an array of cross-reactive chemiresistive sensors and a pattern recognition system to identify and quantify complex odors. nih.gov

For TMA detection, sensing materials are often based on semiconducting metal oxides (SMOs) or polymer nanocomposites. mdpi.comrsc.org For example, sensors based on CeO₂/SnO₂ heterostructures have shown excellent performance for TMA, with a wide detection range (0.04–500 ppm) and a low LOD of 40 ppb, along with good stability and humidity tolerance. nih.gov Graphene-based nanocomposites, such as graphene/nylon-6, have also been fabricated into flexible chemiresistive sensors that are sensitive and selective to TMA vapor, with a calculated LOD of 0.39 mg/L. scientific.netresearchgate.net

These e-nose systems are particularly valuable for practical applications like monitoring food freshness. As seafood spoils, bacteria break down trimethylamine-N-oxide into the foul-smelling TMA. An e-nose can detect the characteristic volatile compounds, including TMA, providing a rapid, non-invasive assessment of spoilage. mdpi.comnih.govmdpi.com

Quartz Crystal Microbalance (QCM) Applications

Quartz Crystal Microbalance (QCM) sensors are highly sensitive mass-sensing devices that operate based on the piezoelectric effect. They have been effectively adapted for the detection of trace volatile compounds like trimethylamine. The principle involves coating the quartz crystal's surface with a material that selectively adsorbs TMA. This adsorption increases the mass on the crystal, causing a measurable decrease in its resonant frequency, which can be directly correlated to the analyte's concentration. mdpi.com

Researchers have explored various materials to functionalize QCM sensors for enhanced TMA detection. These include conductive polymers and nanostructured materials, which offer large surface areas and specific chemical affinities for TMA.

Nanoporous Graphene Oxide (NGO): A QCM sensor functionalized with NGO has demonstrated ultra-high sensitivity and rapid response times for TMA detection. dntb.gov.uanih.gov The porous structure of NGO provides a large surface area for TMA molecules to adsorb. In one study, an NGO-based QCM sensor showed a sensitivity of 65.23 Hz/μL, a fast response/recovery time of 3 seconds/20 seconds, and excellent linearity. mdpi.comnih.gov The sensor also provides a dual-signal response (frequency shift and resistance), which enhances selectivity against other interfering gases. mdpi.comdntb.gov.ua

Water-Soluble Polyaniline: Polyaniline is another material used for coating QCM sensors due to its favorable interaction with TMA. mdpi.comresearchgate.net A sensor based on a water-soluble polyaniline film showed excellent linear sensitivity to TMA. It could be easily regenerated by purging with nitrogen, demonstrating good repeatability. The response of this sensor is related to the polarity of the analyte vapor, providing some degree of selectivity. researchgate.net

Table 1: Performance of QCM Sensors for Trimethylamine (TMA) Detection

Sensing MaterialSensitivityResponse TimeRecovery TimeKey FeatureReference
Nanoporous Graphene Oxide (NGO)65.23 Hz/μL3 s20 sDual-signal response enhances selectivity mdpi.comnih.gov
Water-Soluble PolyanilineExcellent linear sensitivityNot specifiedEasily recovered by N2 purgeResponse related to analyte polarity mdpi.comresearchgate.net

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and highly sensitive analytical technique for detecting and identifying volatile compounds in the gas phase. scielo.org.co IMS separates ions based on their size, shape, and charge as they drift through a tube filled with a neutral buffer gas under the influence of an electric field. scielo.org.co This technique is particularly well-suited for the on-site detection of TMA due to its high speed, sensitivity, and the potential for portable, handheld instrumentation. researchgate.netrsc.org

IMS has been successfully applied to detect TMA in various matrices, including food products, as an indicator of spoilage. researchgate.net For instance, the direct detection of TMA in chicken meat juice has been used to quantitatively evaluate the decaying process. researchgate.net Research has demonstrated that IMS can achieve low detection limits for TMA, with one study reporting a lowest detected signal of 0.6 ng in a standard aqueous solution. researchgate.net The limits of detection for biogenic amines like TMA are generally in the range of 0.1–1.2 ppm (expressed as vapor in air), regardless of the specific ionization source used (e.g., photo-ionization, corona discharge). mdpi.com

To handle the complex data generated by IMS, especially in complex matrices, chemometric methods like Partial Least Squares (PLS) are often employed for data processing and classification. researchgate.net

Table 2: Research Findings in Ion Mobility Spectrometry for Trimethylamine (TMA) Analysis

ApplicationMatrixLowest Detected AmountKey FindingReference
Meat Spoilage EvaluationChicken Meat Juice0.6 ± 0.2 ngIMS can quantitatively track meat decay by measuring TMA concentrations. researchgate.net
General Volatile DetectionNot specifiedLOD: 0.18–21.71 nmolDevelopment of a portable IMS-based analyzer for remote monitoring of volatiles including TMA. rsc.orgrsc.org

Development of Gas-Sensing Materials (e.g., Ni-Doped Mesoporous Indium Oxide)

Metal-oxide-semiconductor (MOS) gas sensors are a prominent class of chemiresistive sensors used for detecting volatile organic compounds. The sensing principle is based on the change in electrical resistance of the semiconductor material upon adsorption of gas molecules. Indium oxide (In₂O₃) has emerged as a promising material for TMA detection due to its effective sensing properties. colab.wsmdpi.com

To further enhance the performance of In₂O₃-based sensors, researchers have focused on strategies like creating nanostructures and doping with other metals. colab.ws

Ni-Doped Mesoporous Indium Oxide: The synthesis of Ni-doped mesoporous In₂O₃ via a nanocasting method has yielded a material with good crystalline structure and controlled nanoscale features. scientific.net Gas sensors based on this material exhibit strong TMA sensing properties. The mesoporous structure provides a high surface area for gas interaction, while the nickel doping can improve the catalytic and electronic properties, leading to enhanced sensitivity and selectivity. scientific.net

In₂O₃ Nanowires: One-dimensional In₂O₃ nanowires synthesized through electrospinning have been used to create high-performance TMA sensors. mdpi.com By controlling the thermal calcination process, the grain size and crystallinity can be optimized. One such sensor demonstrated a high response (Ra/Rg = 47.0 to 100 ppm TMA), a fast response time of 6 seconds, and a low limit of detection of 0.0392 ppm, making it suitable for real-time applications like monitoring fish freshness. colab.wsmdpi.com

Table 3: Performance of Indium Oxide-Based Gas Sensors for Trimethylamine (TMA)

Sensing MaterialOperating TemperatureResponse to 100 ppm TMAResponse TimeLimit of Detection (LOD)Reference
Ni-Doped Mesoporous In₂O₃Not specifiedGood sensing propertiesNot specifiedNot specified scientific.net
In₂O₃ NanowiresNot specifiedRa/Rg = 47.06 s0.0392 ppm colab.wsmdpi.com

Sample Preparation and Preconcentration Techniques

Effective sample preparation is a critical step to isolate and concentrate trimethylamine from complex sample matrices, thereby improving the accuracy and sensitivity of subsequent analysis.

Purge and Trap (P&T) Methods

Purge and Trap (P&T) is a dynamic headspace technique widely used for the preconcentration of volatile compounds from liquid or solid samples. frontiersin.org The method involves bubbling an inert gas (purging) through the sample, which strips the volatile analytes and carries them to a sorbent trap. The trap is then rapidly heated to desorb the analytes into a gas chromatograph (GC) for separation and detection.

P&T coupled with GC-Mass Spectrometry (GC-MS) has been established for determining TMA in air and water samples. frontiersin.orgcmes.org

Air and Exhaust Gas Analysis: One method uses a sampling tube with oxalic acid-treated glass beads to collect TMA from gas samples. The TMA reacts to form a salt on the beads. In the lab, the beads are treated with potassium hydroxide (B78521) to release the TMA gas, which is then analyzed by P&T-GC-MS. This method has a detection limit of 1.2 μg·m⁻³ for a 10 L air sample. cmes.orgmat-test.com

Seawater Analysis: A P&T system coupled to a GC with dual detectors (Nitrogen Phosphorus Detector and Flame-Ionization Detector) has been developed for the simultaneous analysis of TMA in seawater. researchgate.net This method achieves a low detection limit of 0.3 nM for TMA with a small sample volume of about 10 mL. researchgate.net The system is optimized by adjusting parameters such as purge flow, time, and temperature to maximize extraction efficiency. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile sample preparation technique that uses a coated fused-silica fiber to extract analytes from a sample matrix. tandfonline.com The fiber can be exposed to the headspace above a sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a GC, where the analytes are thermally desorbed for analysis.

SPME is highly effective for TMA analysis and has been applied in various contexts:

Gas-Phase Analysis: A 75-μm carboxen/polydimethylsiloxane (B3030410) (Car/PDMS) SPME fiber has been shown to be effective for extracting TMA from the gas phase. acs.org Using a 1-hour fiber exposure time, a method detection limit of 2.38 ppbv was achieved for TMA. acs.org

Biological Samples: Headspace SPME followed by GC-MS is used for the quantitative determination of TMA in urine for diagnosing conditions like trimethylaminuria. nih.gov Both polydimethylsiloxane and mixed Carboxen-polydimethylsiloxane fibers are suitable for this application. nih.gov A similar HS-SPME GC-MS method allows for the simultaneous quantification of TMA and other metabolites in fecal samples, which is important for studying the gut microbiome. nih.gov

Table 4: Research Findings in SPME for Trimethylamine (TMA) Analysis

Fiber CoatingMatrixMethodDetection LimitReference
75-μm Carboxen/PDMSGas/AirHeadspace SPME-GC2.38 ppbv acs.org
Carboxen/PDMSUrineHeadspace SPME-GC-MSNot specified nih.gov
Not specifiedFecal SamplesHeadspace SPME-GC-MSLOQ: 0.011-0.23 µmol g⁻¹ nih.gov

Computational and Theoretical Investigations of Trimethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of trimethylamine (B31210) and its complexes. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a widely used method for studying the properties of trimethylamine due to its favorable balance of accuracy and computational efficiency. DFT methods have been employed to investigate the molecular structure, vibrational spectra, and reactivity of TMA in various chemical environments.

For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to optimize the geometry of isolated trimethylamine and its hydrogen-bonded complexes with phenol (B47542) derivatives. nih.gov These studies provide detailed information about bond lengths and angles, which are crucial for understanding the molecule's behavior. DFT has also been utilized to explore the reaction mechanisms involving trimethylamine, such as its role as a catalyst in the Baylis–Hillman reaction. worldscientific.com In this context, calculations have helped to elucidate the reaction pathways, identify transition states, and determine rate-determining steps, both in the gas phase and in the presence of a solvent. worldscientific.com

Furthermore, DFT has been applied to study the interaction of trimethylamine with various surfaces and nanomaterials, such as aluminum nitride nanotubes (AlNNT) and gallium-doped aluminum nitride nanotubes (AlNGaNT). ias.ac.in These studies investigate the adsorption energies and electronic properties of the resulting complexes, providing insights into the potential of these materials as sensors for TMA. ias.ac.in DFT calculations have also been instrumental in understanding the N-demethylation reactions of trimethylamine catalyzed by iron-containing enzymes, revealing the C-H hydroxylation process to be the key mechanism. acs.org

The versatility of DFT is also evident in its application to study the design mechanism of fluorescent sensors for trimethylamine based on metalloporphyrins. ingentaconnect.com By calculating optimized geometries, relative energies, and frontier molecular orbitals, researchers can predict the binding performance of different sensor materials. ingentaconnect.com

Table 1: Selected DFT Functionals and Basis Sets Used in Trimethylamine Studies

Study Focus DFT Functional Basis Set Reference
Geometry Optimization & H-Bonding B3LYP 6-31++G(d,p) nih.gov
Catalytic Reaction Mechanism B3LYP 6-31+G(d,p) worldscientific.com
Interaction with Nanotubes M06-2X, B3LYP, xB97XD 6-311G(d)/6-31G(d) ias.ac.in
Fluorescent Sensor Design B3LYP LANL2DZ ingentaconnect.com
N-Demethylation Reaction - - acs.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying trimethylamine and its complexes. These methods are often used to benchmark results from less computationally expensive methods like DFT.

High-level ab initio calculations, up to the MP4SDQ/6-311+G(3df,2p)//HF/6-31+G* level, have been performed to predict the energetics of the trimethylamine-formic acid complex. acs.orgfigshare.com These studies have shown that in a vacuum, the neutral complex is more stable than the ion-pair (trimethylammonium-formate). acs.orgfigshare.com Such calculations are crucial for understanding proton transfer and the influence of the environment on molecular interactions.

Ab initio methods have also been essential in studying hydrogen-bonded complexes of trimethylamine with haloforms. researchgate.netrsc.org Calculations at the MP2/6-311++G(2d,2p) level have successfully reproduced spectroscopic observations, such as shifts in vibrational frequencies upon complex formation. researchgate.netrsc.org These studies help to elucidate the nature of the C-H···N hydrogen bonds and the role of vibrational mode coupling. researchgate.net

Furthermore, ab initio calculations have been used to investigate the structure of trimethylamine adducts with other molecules, such as gallane (GaH₃). rsc.org These studies combine computational results with experimental data from gas-phase electron diffraction and microwave spectroscopy to determine a reliable molecular structure. rsc.org The interaction of trimethylamine with LiF has also been investigated using ab initio and DFT methods, revealing the formation of strong n→σ* complexes. rsc.org

Molecular Interactions and Bonding Characterization

The nature of the chemical bonds and non-covalent interactions within and involving trimethylamine is a key area of theoretical investigation. Techniques like Natural Bond Orbital (NBO) analysis provide a framework for interpreting the complex electronic interactions that govern the molecule's properties.

Trimethylamine, with its lone pair of electrons on the nitrogen atom, acts as a potent hydrogen bond acceptor. Theoretical studies have extensively investigated its hydrogen bonding interactions with various proton donors.

With Substituted Phenols: DFT calculations have been used to study the hydrogen bonding between trimethylamine and a series of para-substituted phenols. worldscientific.comworldscientific.com These studies systematically explore how electron-donating and electron-withdrawing substituents on the phenol ring affect the strength of the O-H···N hydrogen bond. The results show a correlation between the hydrogen bond strength and the acidity of the phenol derivative. worldscientific.com Upon complex formation, a significant red shift in the O-H stretching frequency is observed, which is a characteristic feature of hydrogen bonding. worldscientific.com

With Haloforms: The interaction between trimethylamine and haloforms (like chloroform (B151607), CHCl₃) is another well-studied example of hydrogen bonding. Cryospectroscopic studies combined with ab initio calculations have shown the formation of medium-strength C-H···N hydrogen bonds. rsc.org These interactions lead to a red shift of the C-H stretching vibration of the haloform. rsc.org Interestingly, the C-H stretching vibrations of trimethylamine itself show a weak blue shift upon complexation. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.dewisc.edu It provides a quantitative description of charge transfer and hyperconjugative interactions that stabilize molecules and complexes.

In the context of trimethylamine complexes, NBO analysis has been crucial for understanding the electronic changes that occur upon hydrogen bonding. For example, in the trimethylamine-phenol complexes, NBO analysis reveals a charge transfer from the nitrogen lone pair (n_N) of trimethylamine to the antibonding σ* orbital of the O-H bond (σ_OH) in phenol. worldscientific.com This n_N → σ_OH interaction is a key contributor to the stability of the hydrogen bond and explains the observed elongation of the O-H bond and the red shift in its stretching frequency. worldscientific.comgrafiati.com

Similarly, in complexes with haloforms, NBO analysis helps to quantify the delocalization of electron density from the nitrogen lone pair to the antibonding σ* orbital of the haloform's C-H bond. researchgate.net NBO analysis has also been applied to understand the structure of trimethylamine itself, revealing interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-H bonds. nih.gov

Table 2: NBO Analysis of Donor-Acceptor Interactions in Trimethylamine Complexes

Donor NBO (from TMA) Acceptor NBO (from Partner) Interaction Type Consequence Reference
n_N (Nitrogen lone pair) σ*_OH (Phenol) Hydrogen Bond Stabilization, O-H bond elongation, red shift worldscientific.com
n_N (Nitrogen lone pair) σ*_CH (Haloform) Hydrogen Bond Stabilization, C-H bond elongation, red shift researchgate.net
n_N (Nitrogen lone pair) σ*_CH (Internal TMA) Hyperconjugation C-H bond elongation, affects vibrational frequencies nih.gov

Hyperconjugation refers to the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a pi-orbital to give an extended molecular orbital. In trimethylamine, a specific type of hyperconjugation, known as n → σ* interaction, plays a significant role in its structure and reactivity.

Theoretical studies, particularly those using NBO analysis, have shown that there is a hyperconjugative interaction between the nitrogen lone pair (n_N) and the antibonding σ* orbitals of the C-H bonds that are in a transoid (anti-periplanar) position to the lone pair. nih.gov This n_N → σ*_CH interaction results in a donation of electron density from the lone pair to the antibonding orbitals, which in turn leads to an elongation and weakening of these specific C-H bonds compared to the other C-H bonds in the methyl groups. nih.gov

This intrinsic hyperconjugation has important chemical implications. When trimethylamine forms a hydrogen bond with a proton donor like phenol, the nitrogen lone pair becomes involved in the intermolecular bond. This reduces the extent of the intramolecular n_N → σ*_CH hyperconjugation. nih.gov As a consequence, the C-H bonds that were previously elongated by this effect become shorter and stronger, leading to a blue shift (an increase in frequency) of their stretching vibrations in the infrared spectrum. nih.gov This phenomenon has been predicted by calculations and is a subtle but important aspect of the molecule's behavior upon interaction. nih.gov The protonation of trimethylamine leads to an even more pronounced blue shift of the C-H stretching vibrations as the lone pair is fully engaged in a covalent bond. nih.gov

Mechanistic Studies of Trimethylamine-Catalyzed Reactions (e.g., Baylis–Hillman Reaction)

The Baylis-Hillman (MBH) reaction is a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a Lewis base such as a tertiary amine or phosphine. chemrxiv.org Trimethylamine (TMA) is a common catalyst used in this reaction, and its mechanism has been the subject of detailed computational investigation using methods like Density Functional Theory (DFT). chemrxiv.orgworldscientific.comworldscientific.com

Theoretical studies have elucidated the reaction pathway. The generally accepted mechanism involves three key steps:

Michael Addition: The amine catalyst (trimethylamine) adds to the activated alkene. worldscientific.com

Aldol (B89426) Addition: A subsequent C-C bond formation occurs between the resulting zwitterionic intermediate and the aldehyde. worldscientific.com

Elimination: The final step involves the elimination of the catalyst to yield the functionalized product. acs.org

DFT calculations, such as those using the B3LYP/6-31+G(d,p) method, have been employed to study the model reaction between formaldehyde (B43269) and vinylaldehyde catalyzed by trimethylamine. worldscientific.comworldscientific.com In the gas phase, these studies suggest the reaction may proceed through a trimolecular addition transition state, followed by a rate-determining intramolecular 1,3-hydrogen shift. worldscientific.comworldscientific.com However, the consideration of solvent effects significantly alters the mechanistic landscape. When bulk solvent effects of water are modeled using a Conductor-like Polarizable Continuum Model (CPCM), the reaction is shown to follow the Michael-addition sequence, with the 1,3-hydrogen shift being the rate-determining step. worldscientific.com The inclusion of even a single, explicit water molecule can dramatically promote the 1,3-hydrogen shift, making the C-C bond formation the new rate-determining step. worldscientific.com

Further computational work has proposed an alternative, lower-energy pathway for the trimethylamine-catalyzed MBH reaction. This pathway involves a proton transfer within the aldol product via a seven-membered cyclic transition state, followed by a Hofmann elimination to generate the final product and regenerate the catalyst. chemrxiv.org This proposed mechanism has a significantly lower activation energy for the Hofmann elimination (9.3 kcal/mol) compared to the proton transfer through a four-centered cyclic transition state (24.2 kcal/mol) of the more conventional E1cB elimination pathway. chemrxiv.org These computational insights highlight the complex interplay of catalyst, reactants, and solvent in determining the precise reaction mechanism and have been extended to other amine catalysts like DABCO. chemrxiv.org

Summary of Theoretical Studies on Trimethylamine-Catalyzed Baylis-Hillman Reaction
Computational MethodModel ReactionKey FindingsReference
DFT (B3LYP/6-31+G(d,p))Formaldehyde + VinylaldehydeIn gas phase, a trimolecular transition state is followed by a rate-determining 1,3-hydrogen shift. In aqueous solvent models, the 1,3-hydrogen shift is promoted, and C-C bond formation can become rate-determining. worldscientific.comworldscientific.com
DFTCyclopentenone + AcetaldehydeProposed a lower energy pathway involving proton-transfer via a seven-centred cyclic transition state followed by Hofmann elimination. chemrxiv.org

Vibrational Spectroscopy and Harmonic Force Field Derivations

Theoretical calculations are essential for interpreting the vibrational spectra of trimethylamine and its derivatives, providing molecular-level insights into their structure and interactions. mpg.deworldscientific.com For trimethylamine-N-oxide (TMAO), a key derivative, understanding its vibrational nature is crucial for analyzing spectra and extracting structural information from vibrational data. mpg.de The C-H stretching modes of TMAO typically appear in a narrow frequency range around 2900 cm⁻¹. mpg.de These modes can be complicated by Fermi resonance, which is an overlap of the C-H stretching mode and the overtone of the H-C-H bending modes. mpg.de To accurately model these effects, advanced computational methods beyond simple harmonic approximations, such as vibrational self-consistent field (VSCF) or perturbative approaches, are necessary. mpg.de

Hydrogen bonding interactions between trimethylamine and proton donors like substituted phenols have been studied using DFT with the B3LYP functional and the 6-31++G(d,p) basis set. worldscientific.com These studies systematically investigate how substituents on the phenol affect the strength of the O-H···N hydrogen bond and consequently influence the vibrational spectra. worldscientific.com

The harmonic force field of trimethylamine has been derived from experimental vibrational spectra, providing a basis for normal coordinate calculations. acs.orggrafiati.com These force fields are fundamental for accurately simulating and predicting the vibrational frequencies of the molecule. grafiati.com Computational routines have been developed to perform these normal coordinate calculations, which are crucial for assigning vibrational modes observed in experimental spectra, such as Raman spectra. grafiati.comwhiterose.ac.uk For instance, theoretical wavenumber and Raman activity calculations at the SOGGA11-X/cc-pVTZ level have been used to assist in the assignment of the Raman spectrum of tris(chloromethyl)amine, a derivative of trimethylamine. whiterose.ac.uk

Theoretical Methods in Vibrational Spectroscopy of Trimethylamine and Derivatives
Molecule/SystemTheoretical MethodFocus of StudyReference
Trimethylamine-N-Oxide (TMAO)Vibrational Self-Consistent Field (VSCF)Addressing anharmonic corrections and Fermi resonance in C-H stretching modes. mpg.de
TMA - Phenol ComplexesDFT (B3LYP/6-31++G(d,p))Effect of hydrogen bonding on spectral and structural parameters. worldscientific.com
Tris(chloromethyl)amineDFT (SOGGA11-X/cc-pVTZ)Calculation of theoretical wavenumbers and Raman activities to aid spectral assignment. whiterose.ac.uk
TrimethylamineNormal Coordinate AnalysisDerivation of harmonic force fields from vibrational spectra. acs.orggrafiati.com

Theoretical Predictions of Energetic Properties for Functionalized Trimethylamine Derivatives

Computational chemistry provides powerful tools for predicting the structural and energetic properties of novel functionalized trimethylamine derivatives, particularly those with high energy content. nih.govresearchgate.net Studies have investigated energetic compounds derived from tris(chloromethyl)amine, comparing their properties to similar known structures. nih.govresearchgate.net Using methods like B3LYP/6-31G(d) calculations, researchers have determined that these compounds often feature nearly planar NC₃ units at the amine center. researchgate.net This planarity, along with the tendency for substituents on the CH₂ groups to be reactive, has been explained by multiple hyperconjugation effects. researchgate.net

DFT has also been used to explore the potential of metalloporphyrin derivatives as fluorescent sensors for trimethylamine. ingentaconnect.com By modeling various metalloporphyrin (MP) structures, theoretical investigations can predict binding energies and elucidate the design mechanism. ingentaconnect.com For example, calculations on fourteen different models helped identify that the choice of metal atom and substituent groups significantly alters the binding performance for TMA. ingentaconnect.com Such theoretical screening can guide the synthesis of optimized sensors for specific applications. ingentaconnect.com

The equilibrium structure of derivatives like tris(chloromethyl)amine has been determined in the gas phase through a combination of gas electron diffraction and high-level quantum chemical calculations using functionals like SOGGA11-X with correlation-consistent basis sets. whiterose.ac.uk These theoretical calculations are crucial for interpreting experimental data and providing a detailed picture of the molecule's geometry, including the finding that in the gas phase, two CH₂Cl groups adopt an antiperiplanar configuration while one is synperiplanar, a consequence of the anomeric effect. whiterose.ac.uk

Computational Studies on Energetic and Functional Properties of Trimethylamine Derivatives
DerivativeComputational MethodProperty InvestigatedKey FindingReference
Tris(chloromethyl)amine derivativesB3LYP/6-31G(d)Structural and Energetic PropertiesCompounds have almost planar NC₃ units; substituents are reactive due to hyperconjugation. nih.govresearchgate.net
Tris(chloromethyl)amineSOGGA11-X/cc-pVQZEquilibrium Gas-Phase StructureStructure determined by a combination of antiperiplanar and synperiplanar CH₂Cl groups. whiterose.ac.uk
Metalloporphyrin-TMA complexesDFT (B3LYP/LANL2DZ)Binding Energy for SensingMetal atoms and substituents in porphyrin ring significantly change TMA binding performance. ingentaconnect.com

Molecular Dynamics Simulations of Trimethylamine and its Derivatives in Solvents

Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of trimethylamine and its derivatives, most notably trimethylamine-N-oxide (TMAO), in solution. nih.govacs.orgrsc.orgresearchgate.netunimi.it These simulations provide a molecular-level picture of solvation, interactions with biomolecules, and the influence of environmental conditions like pressure. nih.govgauss-centre.eu

MD simulations have been extensively used to study the hydration of TMAO, an important osmolyte that stabilizes proteins. acs.orgrsc.orgrsc.org These studies reveal that TMAO interacts strongly with water. nih.gov Theoretical vibrational spectroscopy combined with MD simulations shows that the O-H stretching frequency of water is red-shifted in the presence of TMAO, indicating that TMAO-water hydrogen bonds are stronger than water-water hydrogen bonds. acs.org Simulations have shown that as the concentration of TMAO increases, the number of water molecules in its first hydration shell decreases uniformly. rsc.orgresearchgate.netunimi.it The amphiphilic nature of TMAO, with its hydrophilic O-N group and hydrophobic methyl groups, leads to complex hydration structures that are well-solvated by water. mpg.denih.gov

The development and validation of accurate force fields are critical for reliable MD simulations. rsc.orgresearchgate.net Several force fields for TMAO have been developed and tested against experimental data, including thermodynamic, transport, and dielectric properties. researchgate.net Some advanced force fields introduce dummy atoms to represent lone pairs on the TMAO oxygen, improving the description of the highly directional hydrogen bonds it forms with water. researchgate.net

MD simulations have also been crucial in elucidating the mechanisms by which TMAO counteracts the denaturing effects of urea (B33335) and high pressure on proteins. nih.govgauss-centre.eunih.gov Simulations of peptides in mixed urea/TMAO solutions show that TMAO leads to the dehydration of the peptide backbone. nih.govaip.org Under high pressure (up to 10 kbar), ab initio MD simulations reveal significant changes in the hydrogen bonding pattern, with a solvated TMAO transitioning from a TMAO(H₂O)₃ complex at ambient pressure to a mix of TMAO(H₂O)₃ and TMAO(H₂O)₄ at 10 kbar. gauss-centre.eu This pressure-induced enhancement of TMAO's hydration is a key aspect of its function as a piezolyte (pressure counteractant). gauss-centre.eu To accurately capture these effects, pressure-dependent force fields have been developed by incorporating quantum-chemical data into classical models. aip.org

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods combined with MD simulations have been used to investigate the reaction mechanism of enzymes that process trimethylamine precursors, such as choline (B1196258) trimethylamine-lyase (CutC). nih.govacs.org These studies have revealed detailed, stepwise reaction pathways, including hydrogen atom transfers and migrations of the trimethylamine group, providing deep insights into the enzymatic C-N bond cleavage. nih.govacs.org

Summary of Molecular Dynamics Simulation Studies on Trimethylamine and its Derivatives
SystemSimulation TypeFocus of InvestigationKey FindingReference
TMAO in aqueous solutionClassical MDHydration structure and dynamicsTMAO-water H-bonds are stronger than water-water H-bonds. Uniform decrease in hydration number with increasing concentration. rsc.orgunimi.itacs.org
TMAO in aqueous solution under high pressureAb Initio MDEffect of pressure on solvationAt 10 kbar, TMAO hydration increases, forming TMAO(H₂O)₄ complexes, unlike at ambient pressure. gauss-centre.eu
Peptide in TMAO/Urea solutionClassical MDCounteracting effect of TMAOTMAO causes dehydration of the peptide, contributing to its stabilizing effect against urea. nih.govaip.org
Choline Trimethylamine-Lyase (CutC)QM/MMEnzymatic reaction mechanismElucidated a stepwise mechanism for choline degradation to trimethylamine involving hydrogen atom transfer and TMA group migration. nih.govacs.org
TMAO in aqueous solutionClassical MDForce field developmentNew force fields with dummy atoms better reproduce directional H-bonds and experimental properties like viscosity. researchgate.net

Environmental and Biogeochemical Roles of Trimethylamine

Contribution to Global Biogeochemical Cycles

Trimethylamine (B31210) is a key player in the biogeochemical cycling of essential elements, particularly nitrogen and carbon, primarily in marine environments. researchgate.netresearchgate.net

Role in Nitrogen Cycling (e.g., Precursor to Reduced Nitrogenous Biogases)

Trimethylamine and its precursor, trimethylamine N-oxide (TMAO), are significant components of the oceanic nitrogen pool. researchgate.netacs.org TMAO is widely distributed in marine organisms, where it functions as an osmolyte, protecting against the harsh conditions of the marine environment. mdpi.comacs.orgfrontiersin.org Upon the death and decomposition of these organisms, TMAO is reduced to TMA, releasing a volatile, reduced nitrogenous biogas. acs.orgresearchgate.net This process is a crucial step in the marine nitrogen cycle, returning nitrogen to the ecosystem. frontiersin.orgescholarship.org Methanogenic archaea can also implicate TMA in the nitrogen cycle of marine sediments. nih.gov

The degradation of nitrogen-containing compounds such as choline (B1196258) and glycine (B1666218) betaine (B1666868) is another source of TMA in marine ecosystems. mdpi.compnas.org This microbial conversion of choline to TMA is a significant pathway for TMA production in anaerobic environments, including marine sediments. pnas.org

Involvement in Carbon Cycling (e.g., Carbon Source for Marine Microbes)

In marine environments, trimethylamine serves as an important carbon and nitrogen source for a diverse range of microorganisms. mdpi.comresearchgate.net Aerobic marine bacteria, particularly those belonging to the Roseobacter clade, can utilize TMA as a carbon and nitrogen source through the action of the enzyme trimethylamine monooxygenase. researchgate.netpnas.org Some specialized methylotrophs are even capable of using TMA as their sole source of carbon and energy. researchgate.net

Anaerobic denitrifying bacteria can also use TMA as a carbon source for growth in the presence of nitrate (B79036). researchgate.net Furthermore, TMA can be converted to acetate (B1210297) by certain halophilic bacteria. researchgate.net The metabolism of TMA by these microbial communities is a vital part of the carbon cycle in marine ecosystems, contributing to the flow of organic carbon through the food web. researchgate.netpnas.org

Atmospheric Chemistry and Climate Impacts

Once released into the atmosphere, trimethylamine participates in a series of chemical reactions that have significant implications for atmospheric composition and climate.

Role in Atmospheric Particle Nucleation and Growth

Trimethylamine has been identified as a key species in atmospheric new particle formation. copernicus.org It can enhance the nucleation of sulfuric acid particles, a process that is fundamental to the formation of atmospheric aerosols. copernicus.orgau.dkosti.gov Laboratory studies have shown that at lower relative humidity, the enhancement of particle formation by TMA can be up to an order of magnitude greater than that of ammonia (B1221849). copernicus.org

In polluted environments, TMA can accelerate new particle formation based on sulfuric acid and dimethylamine (B145610) by 50-100%. au.dkosti.gov This suggests that TMA is of comparable importance to dimethylamine in nucleation processes in polluted continental boundary layers. au.dkosti.govnsf.gov An oxidation product of TMA, trimethylamine oxide (TMAO), has also been shown to significantly enhance sulfuric acid-driven particle formation. mdpi.com

Precursor to Secondary Organic Aerosol Formation

Trimethylamine is a significant precursor to the formation of secondary organic aerosols (SOAs), which are a major component of atmospheric particulate matter. acs.orgnih.govacs.org The reaction of TMA with the nitrate radical, a key atmospheric oxidant, has been shown to be a viable pathway for SOA formation, particularly in areas where nitrate radicals play a significant role in oxidation chemistry. acs.orgnih.govacs.org

Smog chamber experiments have demonstrated that the reaction of TMA with nitrate radicals has a conversion rate to the aerosol phase of approximately 65%. acs.orgnih.gov The oxidation of TMA by hydroxyl radicals also leads to the formation of highly oxidized products that are relevant to SOA formation. acs.orgnih.gov The formation of SOA from amine precursors is temperature-dependent, with significantly more aerosol formation occurring at lower temperatures. epa.gov

Contribution to Greenhouse Gas Production (e.g., Methane)

Trimethylamine is a direct precursor to the production of methane (B114726), a potent greenhouse gas. pnas.orgontosight.ai In anaerobic environments such as marine and freshwater sediments, methanogenic archaea utilize TMA as a substrate for methanogenesis. nih.govontosight.aitandfonline.com The conversion of TMA to methane is a complex biochemical pathway involving several enzymes and microorganisms, including species from the genera Methanococcoides and Methanosarcina. ontosight.ainih.gov

Studies have shown that the addition of TMA to sediment samples can significantly stimulate methane production. tandfonline.comasm.orgnih.gov The metabolism of choline by anaerobic microorganisms is a key source of TMA for methanogenesis in these environments. pnas.org This microbial activity links the nitrogen and carbon cycles and contributes to the global methane budget. nih.govontosight.ai

Occurrence and Distribution of Trimethylamine in Natural Environments

Trimethylamine (TMA) is a ubiquitous, naturally occurring compound found across a wide range of aquatic and terrestrial environments. acs.org It is a product of the decomposition of organic matter, particularly from plants and animals, and plays a significant role in global biogeochemical cycles. epa.govresearchgate.net Its presence is noted in marine ecosystems from surface waters to deep sediments, as well as in various terrestrial habitats. acs.orgcaister.com

Concentrations and Fluxes in Marine Ecosystems (e.g., Seawater, Sediments)

In marine environments, trimethylamine is a key component of the dissolved organic nitrogen (DON) pool. researchgate.net Its concentrations vary significantly depending on the specific location and depth. In the water column, concentrations are typically in the nanomolar (nM) range, while in sediment pore water, they can reach low micromolar (µM) levels. researchgate.netcaister.com This distribution highlights the role of sediments as a significant reservoir for TMA.

Studies in the Northwest Pacific marginal seas, specifically the Yellow Sea and East China Sea, have documented TMA concentrations in surface waters ranging from 0.6 to 18.8 nM. researchgate.net Research in other regions, such as the Arabian Sea and the coast of Antarctica, has also reported TMA concentrations in the low nanomolar range. researchgate.net The vertical distribution often shows the highest concentrations in surface waters. nerc.ac.uk The flux of TMA between the sea and the atmosphere is an area of active research, with estimates from the Yellow Sea and East China Sea suggesting an annual emission of 0.7 Gg of TMA-nitrogen. researchgate.net

Clay minerals in marine sediments can strongly adsorb methylamines, including TMA, which reduces their concentration in the dissolved pool and can slow down microbial processes like methane production. nih.gov Experiments have shown that the presence of montmorillonite (B579905) clay reduces the final methane produced from TMA by up to 24.9% and that up to 15.5% of the initial TMA can become strongly adsorbed to the clay particles. nih.gov

Concentrations of Trimethylamine (TMA) in Marine Environments
Marine EnvironmentLocationConcentration RangeReference
Surface SeawaterNorthwest Pacific Marginal Seas0.6 - 18.8 nM researchgate.net
Surface SeawaterArabian Sea< 4 nM researchgate.net
Coastal Surface WatersAntarctica1.4 - 6.9 nM researchgate.net
General Water ColumnGlobal OceansTypically in the nM range researchgate.netcaister.com
Sediment Pore WaterGlobal OceansLow µM range researchgate.netcaister.com

Presence and Cycling in Terrestrial Ecosystems

In terrestrial environments, trimethylamine is primarily generated from the decomposition of plant and animal matter. epa.gov Forest ecosystems, in particular, are recognized as a significant natural source of TMA. acs.org The biodegradation of proteins and peptides in forest soils releases dissolved organic nitrogen compounds, including alkylamines like TMA. acs.org Studies comparing emissions have suggested that TMA emissions from subtropical forests can be comparable to those from large agricultural areas. acs.org

TMA also plays a role in the methane cycle within low-temperature terrestrial ecosystems such as northern wetlands, freshwater sediments, and rice paddies. oup.com In these anoxic environments, TMA serves as a non-competitive substrate for methylotrophic methanogens, which are archaea that produce methane. oup.com The trophic interactions within these microbial communities are complex, with the metabolic products of one group of microorganisms serving as the substrates for others. oup.com

Ecological Interactions and Microbial Community Dynamics

Trimethylamine is a central molecule in the metabolic interactions of marine microbial communities, influencing nutrient cycles and the dynamics between different microbial groups.

Role in Marine Nutrient Cycling and Food Webs

Trimethylamine is a vital source of carbon and nitrogen for many marine microorganisms, particularly abundant heterotrophic bacteria. caister.comnih.gov The metabolism of TMA by these bacteria releases its carbon and nitrogen back into the food web. The complete demethylation of TMA ultimately produces formaldehyde (B43269) and ammonium (B1175870), which can then be assimilated by other organisms and integrated into central carbon and nitrogen metabolic pathways. researchgate.net

A significant interaction exists between the marine nitrogen and sulfur cycles, mediated by the enzyme trimethylamine monooxygenase (TMM). ukri.org This enzyme, found in many marine bacteria, co-oxidizes both TMA to its oxide form (TMAO) and dimethylsulfide (DMS) to dimethylsulfoxide (DMSO). ukri.orgfrontiersin.org This biochemical link means that the breakdown of nitrogenous compounds like TMA is directly coupled to the transformation of key sulfur compounds in the ocean. ukri.org

Identification and Characterization of Key Microbial Communities (e.g., Roseobacter Clade, SAR11 Clade)

Two of the most abundant and ecologically significant bacterial groups in the surface ocean are primarily responsible for the metabolism of trimethylamine: the marine Roseobacter clade (MRC, within the Rhodobacteraceae family) and the SAR11 clade (Pelagibacter ubique). caister.comnih.govpnas.org These Alphaproteobacteria have different ecological strategies but both play crucial roles in processing methylated amines. oup.com

Genomic and metagenomic studies have revealed that the gene encoding the key enzyme for TMA oxidation, trimethylamine monooxygenase (tmm), is highly abundant in these two clades. pnas.org It is estimated that approximately 20% of all bacteria inhabiting the ocean's surface contain the tmm gene, with the vast majority of these genes belonging to the SAR11 (94.1%) and Roseobacter (4.7%) clades. pnas.org While both groups can metabolize TMA, bacteria in the Roseobacter clade are often capable of using TMA as their sole source of both carbon and nitrogen, whereas SAR11 bacteria primarily use it to generate energy. pnas.orgoup.com The prevalence of genes for TMA metabolism underscores its importance as a nutrient source for these ubiquitous marine microbes. nih.gov

Key Microbial Clades in Trimethylamine (TMA) Metabolism
Microbial CladeKey CharacteristicsMetabolic RoleRelevant GenesReference
Roseobacter Clade (MRC)Alphaproteobacteria, often associated with phytoplanktonUtilizes TMA as a sole source of carbon and/or nitrogentmm (trimethylamine monooxygenase), tdm (TMAO demethylase) nih.govpnas.orgoup.com
SAR11 Clade (Pelagibacter)Most abundant oligotrophic plankton in the oceansOxidizes TMA to generate cellular energy (ATP)tmm, tdm, tmoXWV (TMAO transporter) nih.govpnas.orgfrontiersin.org

Symbiotic Relationships with Nitrogen-Fixing Organisms (e.g., Trichodesmium)

The globally significant nitrogen-fixing cyanobacterium Trichodesmium forms large colonies that create nutrient-rich microenvironments, harboring a diverse community of associated bacteria. nih.govresearchgate.net While TMA can inhibit nitrogen fixation in Trichodesmium, it does not impair its growth, suggesting an indirect nutritional benefit. nih.gov

Research indicates that Trichodesmium does not metabolize TMA directly. Instead, associated bacteria, particularly members of the marine Roseobacter clade, consume the TMA. nih.gov These heterotrophic bacteria then convert the TMA into forms of nitrogen that are more easily assimilated by Trichodesmium, such as ammonium (NH₄⁺). nih.gov This process represents a form of cross-feeding, where the microbial consortium facilitates the use of an organic nitrogen source, thereby providing Trichodesmium with an alternative to the energetically expensive process of N₂ fixation. nih.govbiorxiv.org This interaction highlights the critical role that host-associated microbiota play in modulating global biogeochemical cycles, including nitrogen fixation in the open ocean. nih.govresearchgate.net

Osmolyte and Piezolyte Functions in Microorganisms and Marine Organisms

Trimethylamine N-oxide (TMAO) and its precursor, trimethylamine (TMA), play crucial roles in the survival and adaptation of a wide range of microorganisms and marine organisms by functioning as osmolytes and piezolytes. wikipedia.orgnerc.ac.uk These organic compounds help maintain cell volume and protect cellular components against the denaturing effects of high salinity and immense hydrostatic pressure in marine environments. nerc.ac.ukfrontiersin.org

As an osmolyte, TMAO helps organisms maintain osmotic balance with their saline surroundings. nih.gov In environments with high salt concentrations, cells risk losing water and shrinking. To counteract this, many marine organisms accumulate TMAO in their cytoplasm. uea.ac.uk TMAO is considered a "compatible solute" because it can be present at high concentrations without significantly interfering with cellular metabolism and protein function. nerc.ac.ukucl.ac.uk This is in contrast to inorganic ions, which can be disruptive to macromolecular structures at high concentrations. pnas.org In cartilaginous fishes, for example, TMAO famously counteracts the protein-destabilizing effects of high intracellular concentrations of urea (B33335), which is retained for osmoregulation. nih.gov

The function of TMAO as a piezolyte (a pressure-counteracting solute) is particularly critical for organisms inhabiting the deep sea. wikipedia.orgppexmed.com Hydrostatic pressure increases linearly with depth and exerts significant stress on biological molecules, particularly proteins and cell membranes, often leading to denaturation and loss of function. ppexmed.combiologists.com Research has consistently shown that the concentration of TMAO in the tissues of marine animals, including fish, crustaceans, and cephalopods, increases linearly with their habitat depth. wikipedia.orgppexmed.commdpi.com

This accumulation of TMAO is a key adaptive strategy to the high-pressure conditions of the deep sea. biologists.com TMAO acts as a protein stabilizer, promoting the native, folded state of proteins and counteracting the pressure-induced disruptions to their structure and function. wikipedia.orgpnas.orgmdpi.com It is believed to work by influencing the hydrogen-bonding network of water, which in turn affects protein stability. acs.org By preventing water from penetrating protein structures and causing them to unfold, TMAO ensures that enzymes and other proteins can continue to function correctly under extreme pressure. ppexmed.commdpi.com

Microorganisms also utilize TMA and TMAO for adaptation. Some deep-sea bacteria can take up TMA and oxidize it to TMAO, which then accumulates in the cell and functions as a piezolyte, enhancing both growth and survival under high hydrostatic pressure. nih.gov For instance, the piezotolerant bacterium Myroides profundi possesses a specific TMA transporter and a TMA monooxygenase to carry out this conversion. nih.gov This metabolic capability is not universal among bacteria; some marine bacteria can use TMAO as a nitrogen or carbon source, while others use it as an electron acceptor in anaerobic respiration. nih.govresearchgate.net

The significance of TMAO as a piezolyte is highlighted by the observation that in some invertebrates, the increase in TMAO with depth is accompanied by a decrease in other osmolytes like glycine. ppexmed.com This suggests a specific selection for TMAO's pressure-counteracting abilities. ppexmed.com Studies on enzymes like lactate (B86563) dehydrogenase and pyruvate (B1213749) kinase from deep-sea animals have demonstrated that TMAO can restore enzyme function that is inhibited by high pressure. researchgate.netnih.gov

Table 1: Research Findings on TMAO as an Osmolyte and Piezolyte

Organism/SystemFindingReference
Deep-sea teleost fishes (e.g., grenadiers)Muscle TMAO concentration increases linearly with depth, reaching approximately 261 mmol/kg at 4.8 km. researchgate.net
Deep-sea bacteria (e.g., Myroides profundi)Possess a metabolic pathway to convert TMA to TMAO, which acts as a piezolyte to improve growth and survival at high hydrostatic pressure. nih.gov
Chondrichthyans (sharks and rays)The ratio of urea to TMAO reverses from 2:1 in shallow species to 1:2 in species from ~3000 m, with TMAO counteracting urea's destabilizing effects. ppexmed.com
Hadal amphipods (Hirondellea gigas)TMAO is present in various tissues, indicating its role as an osmolyte and piezolyte even in the deepest parts of the ocean. mdpi.com
Yeast cells (experimental system)The presence of 150 mM TMAO doubled the number of surviving cells under high pressure (30-71 MPa). nih.gov
Various marine invertebratesIncreasing TMAO concentrations with depth are often offset by decreasing concentrations of other osmolytes like glycine. ppexmed.com
In vitro protein studies (e.g., lactate dehydrogenase)TMAO protects enzyme structure and function against the adverse effects of high hydrostatic pressure. biologists.comnih.gov

Enzymology and Microbial Metabolic Systems of Trimethylamine

Enzymatic Pathways for Trimethylamine (B31210) Production

The anaerobic conversion of choline (B1196258) to trimethylamine (TMA) is a significant microbial metabolic process, primarily catalyzed by the choline trimethylamine-lyase (CutC) and its activating enzyme (CutD). This enzyme system is a member of the glycyl radical enzyme (GRE) family, which is known for catalyzing chemically challenging reactions. nih.govnih.govpnas.orgnih.gov The CutC/D system is crucial in the human gut microbiota for TMA production from dietary choline. nih.govnih.govresearchgate.net

The catalytic process is initiated by the activating enzyme CutD, a 4Fe-4S cluster protein that cleaves S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical. nih.govrsu.lv This radical then abstracts a hydrogen atom from a specific glycine (B1666218) residue on CutC, creating a stable glycyl radical within the active site of CutC. nih.govnih.govpnas.orgrsu.lv This glycyl radical is essential for the subsequent cleavage of the C-N bond in choline. nih.govpnas.orgnih.gov

Once activated, CutC binds to the choline substrate. Structural studies have revealed that choline binding induces a significant conformational change in the enzyme, transitioning it from an open to a closed form. nih.govrsu.lv Within the polar active site, the choline molecule is oriented through hydrogen bonding and interactions between the protein's phenolic and carboxylate oxygen atoms and the methyl groups of choline's trimethylammonium moiety. nih.govresearchgate.netmit.edu

The proposed mechanism for the C-N bond cleavage involves a direct elimination of TMA from a substrate-based radical. nih.govmit.edu This unique C-N lyase chemistry distinguishes CutC from other glycyl radical enzymes. nih.gov The reaction yields TMA and acetaldehyde as products. nih.govnih.govnih.gov Due to the radical nature of the catalysis, the process is strictly anaerobic, as the glycyl radical readily reacts with oxygen, leading to irreversible enzyme inactivation. nih.govrsu.lv

Table 1: Key Characteristics of the Choline-TMA Lyase (CutC/D) System

Feature Description
Enzyme Complex Choline trimethylamine-lyase (CutC) and its activating enzyme (CutD)
Enzyme Family Glycyl Radical Enzyme (GRE)
Substrate Choline
Products Trimethylamine (TMA) and Acetaldehyde
Cofactor for CutD S-adenosylmethionine (SAM), [4Fe-4S] cluster
Catalytic Mechanism Formation of a glycyl radical on CutC, followed by C-N bond cleavage of choline.
Oxygen Sensitivity Strictly anaerobic; the glycyl radical is inactivated by oxygen.

The microbial conversion of L-carnitine to TMA is another significant pathway for TMA production, catalyzed by the two-component carnitine monooxygenase system, CntA/B. nih.govresearchgate.netportlandpress.com This system is composed of a Rieske-type oxygenase, CntA, and a reductase, CntB. nih.govportlandpress.comnih.gov

CntB is an FMN-containing reductase that transfers electrons from NADH to CntA. portlandpress.comnih.gov CntA, the catalytic component, belongs to the Rieske oxygenase family and contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center. nih.govpnas.org The CntA/B system facilitates the oxygen-dependent cleavage of the C-N bond in L-carnitine, producing TMA and malic semialdehyde. nih.govresearchgate.netportlandpress.com

Structural studies of CntA from Acinetobacter baumannii reveal that it exists as a homotrimer. nih.gov A key feature of CntA is the spatial separation of its two functional domains within the same monomer; the Rieske center and the mononuclear iron center are located over 40 Å apart. nih.gov This separation necessitates an intersubunit electron transfer, where the Rieske domain of one monomer is adjacent to the catalytic mononuclear iron domain of a neighboring monomer. This electron transfer is facilitated by a "bridging" glutamate residue (E205). nih.govpnas.org Mutagenesis studies have confirmed that this glutamate is essential for catalysis. pnas.org

The substrate-binding pocket of CntA is well-defined, with a tyrosine residue (Y203) playing a crucial role in recognizing the quaternary ammonium (B1175870) group of carnitine through a π-cation interaction. nih.gov The enzyme can also utilize hydrogen peroxide in the absence of CntB and NADH, consistent with the peroxide shunt mechanism observed in other Rieske oxygenases. nih.gov

The reduction of glycine betaine (B1666868) to TMA is a third enzymatic pathway for TMA production, particularly in anaerobic environments. nih.gov This conversion is carried out by the betaine reductase enzyme system, which includes the component GrdH. nih.govresearchgate.net This pathway is considered anaerobic and has been identified in various microbial communities, including those in marine environments. nih.govnih.govlsu.edu

The structural and mechanistic understanding of TMA-producing enzymes has advanced significantly. For the glycyl radical enzyme CutC, high-resolution X-ray structures of both the apo and choline-bound forms have been determined. nih.govnih.gov These structures reveal a significant conformational change upon substrate binding, which is a novel feature among characterized GREs. nih.govrsu.lv The active site is unexpectedly polar, and the orientation of choline is facilitated by specific hydrogen bonds and interactions with the protein scaffold. nih.govmit.edu This structural information supports a direct elimination mechanism for TMA formation. nih.govresearchgate.netmit.edu

In the case of the Rieske-type oxygenase CntA, the crystal structure from Acinetobacter baumannii shows a head-to-tail α3 trimeric structure. nih.gov A remarkable feature is the large distance (44 Å) between the Rieske [2Fe-2S] cluster and the catalytic mononuclear iron center within a single subunit. nih.gov This necessitates an intersubunit electron transfer between adjacent monomers, a process mediated by a critical "bridging" glutamate residue. nih.govpnas.org The structure of the substrate-bound CntA has also defined the substrate pocket and highlighted the importance of a tyrosine residue for ligand recognition via a π-cation interaction. nih.gov

Table 2: Comparison of Key TMA-Producing Enzymes

Enzyme System Enzyme Family Key Structural Feature Electron Transfer Mechanism Substrate
CutC/D Glycyl Radical Enzyme Conformational change upon substrate binding Intramolecular Choline
CntA/B Rieske-type Oxygenase Large separation of redox centers; trimeric structure Intersubunit electron transfer via bridging glutamate L-Carnitine
GrdH Betaine Reductase - - Glycine Betaine

Enzymatic Pathways for Trimethylamine Consumption and Oxidation

The primary enzymatic pathway for the consumption and oxidation of TMA is catalyzed by trimethylamine monooxygenases (Tmm). nih.govnih.gov These enzymes belong to the class of flavin-containing monooxygenases (FMOs) and are found in both eukaryotes and bacteria. nih.govcambridge.org In humans, the hepatic FMO3 is responsible for oxidizing TMA to the non-odorous trimethylamine N-oxide (TMAO). mdpi.comencyclopedia.pubmdpi.com Deficiencies in human FMO3 lead to the metabolic disorder trimethylaminuria, also known as fish odor syndrome. nih.gov

Bacterial Tmm enzymes play a crucial role in the global carbon and nitrogen cycles, particularly in marine environments. nih.govnih.gov The first bacterial Tmm was identified and characterized in Methylocella silvestris. nih.gov These enzymes contain a characteristic FMO sequence motif and binding domains for flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH). nih.gov

The catalytic mechanism of Tmm involves the NADPH-dependent N-oxygenation of TMA. nih.gov FMOs, including Tmm, utilize a "cocked-gun" mechanism where FAD is first reduced by NADPH in the absence of the substrate, forming a reactive C4a-hydroperoxy-FAD intermediate and NADP+. nih.gov This activated flavin intermediate then oxygenates the TMA substrate to produce TMAO. cambridge.org

Bacterial Tmm enables microorganisms to utilize TMA as a sole source of carbon and/or nitrogen. nih.govnih.gov In some bacteria, TMA is converted to TMAO, which is then further metabolized to formaldehyde (B43269) and ammonium. nih.gov The tmm gene is highly abundant in marine metagenomes, suggesting a significant, previously overlooked role for these bacterial FMOs in marine ecosystems. nih.gov

Trimethylamine N-oxide (TMAO) Reductase Pathways

Microbial trimethylamine N-oxide (TMAO) reductase is an enzyme that facilitates the reduction of TMAO to trimethylamine (TMA) and is a critical component of anaerobic respiration in many bacteria. wikipedia.org This process is particularly significant in the spoilage of fish, where bacteria convert the abundant TMAO in fish tissues to the foul-smelling TMA. wikipedia.org The enzyme, classified under EC number 1.7.2.3, is an oxidoreductase that acts on nitrogenous compounds with a cytochrome as an electron acceptor. wikipedia.org

TMAO reductases have been identified in diverse bacterial niches, including marine bacteria, photosynthetic bacteria, and enteric bacteria. wikipedia.org A conserved feature among these enzymes is the presence of a molybdenum cofactor in the terminal enzyme. wikipedia.org Based on substrate specificity, these enzymes are categorized into two groups: those with high specificity for TMAO, such as in Escherichia coli and Shewanella massilia, and those that can reduce a broader range of N- and S-oxide substrates, like the enzymes found in Proteus vulgaris. wikipedia.org

Microbial Diversity and Taxonomy in Trimethylamine Metabolism

Identification of Key Bacterial Genera and Species (e.g., Klebsiella, Escherichia, Proteobacteria, Actinobacteria, Hyphomicrobium, Paracoccus, Acinetobacter baumannii, Pelagibacter)

A wide array of microbial genera and species are involved in the metabolism of trimethylamine and its precursors. The production of TMA from dietary compounds like choline, carnitine, and TMAO is a key function of the gut microbiome. nih.govmicrobiologyresearch.org Metagenomic studies have revealed that the phylum Proteobacteria is a major contributor to TMA formation, particularly through the TMAO reductase pathway. nih.govmicrobiologyresearch.org

Within this phylum, genera such as Klebsiella and Escherichia are significant players in the human gut, possessing pathways to produce TMA from choline, carnitine, and TMAO. nih.govmicrobiologyresearch.org Other identified TMA-producing bacteria include Clostridium and Edwardsiella tarda. nih.gov The phylum Actinobacteria has also been shown to dominate the TMAO reductase pathway in certain gut environments. nih.gov

In marine environments, ecologically important bacteria such as the SAR11 clade (Pelagibacter) and the marine Roseobacter clade are capable of TMAO catabolism. pnas.org These bacteria possess a specific enzyme, TMAO demethylase (Tdm), for this purpose. pnas.org

Bacteria capable of degrading TMA are also taxonomically diverse. Hyphomicrobium and Paracoccus are two genera known for their ability to use TMA as a source of carbon and energy. aidic.itoup.com Studies have isolated TMA-degrading strains of Paracoccus from marine environments. oup.comnih.gov A strain of Microbacterium lacticum (phylum Actinobacteria) was isolated from activated sludge and demonstrated the ability to degrade TMA under both aerobic and anaerobic conditions. mdpi.comresearcher.life

Study of Halotolerant and Halophilic Denitrifying Bacteria Involved in TMA Degradation

Environments with high salinity, such as coastal sediments and marine waters, harbor specialized bacteria capable of degrading trimethylamine. oup.comnih.gov Research has led to the isolation of novel halotolerant (tolerating high salt) and halophilic (requiring high salt) bacteria that can degrade TMA under both aerobic and denitrifying (anaerobic) conditions. oup.comnih.gov

Several such strains belonging to the α-Proteobacteria class have been identified. nih.gov One isolate was classified as a member of the genus Paracoccus. oup.comnih.gov Three other isolates were found to be novel halophilic organisms that could not grow without sodium chloride. oup.comnih.gov These bacteria demonstrated metabolic versatility; when grown under denitrifying conditions, they utilized trimethylamine dehydrogenase. oup.comnih.gov However, when grown aerobically, they possessed two different enzymes for TMA oxidation: trimethylamine dehydrogenase and trimethylamine monooxygenase. oup.comnih.gov The discovery of these halophilic bacteria represents a significant finding, as they may be the first of their kind shown to degrade TMA under denitrifying conditions. oup.comnih.gov

Genetic and Bioinformatic Approaches to Studying Trimethylamine Metabolism

Metagenomic Data Mining for Metabolic Pathways

Metagenomic data mining has become a powerful tool for exploring the genetic potential of microbial communities and understanding complex metabolic pathways like those involved in trimethylamine cycling. nih.gov By analyzing large-scale sequencing data from environments such as the human gut and marine ecosystems, researchers can identify the genes, enzymes, and microbial taxa responsible for TMA production and degradation. nih.govmicrobiologyresearch.org

Studies mining human gut metagenomes have successfully identified key bacterial genes for TMA synthesis, including choline-TMA lyase (cutC), carnitine monooxygenase (cntA/B), and TMAO reductase (torA). d-nb.infonih.gov This approach has revealed that the TMAO reductase pathway is highly prevalent in both human gut and marine environments. nih.govmicrobiologyresearch.org Data mining has pinpointed specific genera, like Klebsiella and Escherichia in the gut, as harboring multiple TMA-production pathways. microbiologyresearch.org This technique has also been applied to study the link between gut microbiome composition, TMA-synthesis pathways, and human diseases, such as atrial fibrillation. d-nb.infonih.gov

In marine ecosystems, metagenomic analysis suggests that carnitine-to-TMA conversion may be an important, previously overlooked pathway in aerobic surface waters, while choline transformation is more significant in anaerobic sediments. microbiologyresearch.org These bioinformatic approaches provide critical insights into the key microbial players and metabolic routes for TMA formation, highlighting potential targets for mitigating the impacts of TMA in human health and climate processes. nih.govd-nb.info

Interactive Data Tables

Table 1: Key Bacterial Genera in Trimethylamine Metabolism

GenusPhylumRole in TMA MetabolismEnvironment
KlebsiellaProteobacteriaTMA ProductionHuman Gut
EscherichiaProteobacteriaTMA Production, TMAO ReductionHuman Gut
ParacoccusProteobacteriaTMA DegradationMarine, Soil
HyphomicrobiumProteobacteriaTMA DegradationVarious
Pelagibacter (SAR11)ProteobacteriaTMAO CatabolismMarine
MicrobacteriumActinobacteriaTMA DegradationSoil, Sludge

Table 2: Enzymes in Trimethylamine Metabolism

EnzymeEC NumberFunctionOrganism Type
Trimethylamine N-oxide (TMAO) Reductase1.7.2.3Reduces TMAO to TMABacteria
Flavin-Containing Monooxygenase 3 (FMO3)1.14.13.8Oxidizes TMA to TMAOHumans
Trimethylamine Dehydrogenase1.5.8.2Oxidizes TMABacteria
Trimethylamine Monooxygenase1.14.13.148Oxidizes TMA to TMAOBacteria
Choline TMA-lyase4.1.2.32Converts Choline to TMABacteria

Gene Cluster Identification and Functional Annotation

The microbial production of trimethylamine (TMA) from various dietary precursors is a process encoded by specific gene clusters within the genomes of gut and environmental bacteria. The identification and functional annotation of these clusters have been crucial in understanding the molecular basis of TMA formation. Distinct pathways have been characterized for the metabolism of choline, L-carnitine, and γ-butyrobetaine.

Choline Metabolism: The anaerobic conversion of choline to TMA is primarily governed by the choline utilization C (cut) gene cluster. pnas.orgnih.gov A key component of this cluster is the cutC gene, which encodes the catalytic subunit of the choline TMA-lyase, a glycyl radical enzyme that performs the critical C-N bond cleavage to release TMA. pnas.orgnih.gov The cluster also contains the cutD gene, encoding an activating enzyme that generates the essential glycyl radical on CutC. pnas.orgnih.gov The presence of the cutC/D gene cluster is a strong indicator of a bacterium's potential to produce TMA from choline. mdpi.com Analysis of human gut metagenomes has revealed that bacteria carrying these genes, particularly within the Firmicutes phylum, are significant contributors to choline-dependent TMA production. nih.govnih.gov

L-Carnitine Metabolism: The conversion of L-carnitine to TMA is catalyzed by a two-component Rieske-type oxygenase/reductase, encoded by the cntA/B gene cluster. pnas.orgnih.gov CntA is the oxygenase component that contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center, while CntB is the reductase component that transfers electrons from NADH to CntA. pnas.orgnih.gov This enzymatic action results in the cleavage of carnitine to produce TMA and malic semialdehyde. nih.gov Bioinformatics analyses have identified the cntA/B cluster in various human-associated bacteria, including members of the Gammaproteobacteria. pnas.org

γ-Butyrobetaine Metabolism: A similar Rieske-type oxygenase/reductase system, encoded by the yeaW/X gene cluster, is responsible for metabolizing γ-butyrobetaine (a metabolite of L-carnitine) to TMA. nih.gov The sequence of YeaW/X shows similarity to CntA/B, suggesting a related enzymatic mechanism for TMA production from this precursor. nih.gov

These distinct gene clusters highlight the specialized enzymatic machinery that gut microbes have evolved to utilize common dietary quaternary amines, leading to the production of TMA.

Gene ClusterPrecursor SubstrateKey Enzyme(s)Enzyme FunctionRepresentative Gene(s)
cut CholineCholine TMA-lyaseGlycyl radical enzyme; cleaves C-N bondcutC (catalytic), cutD (activator)
cnt L-CarnitineCarnitine MonooxygenaseRieske-type oxygenase/reductasecntA (oxygenase), cntB (reductase)
yea γ-Butyrobetaineγ-Butyrobetaine hydroxylaseRieske-type oxygenase/reductaseyeaW, yeaX

Heterologous Expression Systems for Enzymatic Characterization

To validate the function of genes identified within metabolic clusters and to characterize the biochemical properties of their encoded enzymes, researchers widely employ heterologous expression systems. Escherichia coli is a common host for this purpose due to its well-understood genetics and rapid growth. This technique has been instrumental in confirming the enzymatic basis of TMA and TMA N-oxide (TMAO) metabolism.

For instance, the function of the TMAO demethylase (tdm) gene, found in abundant marine bacteria like Ruegeria pomeroyi (a member of the Marine Roseobacter Clade) and a representative of the SAR11 clade, was confirmed through heterologous expression in E. coli. nih.gov When the tdm gene was expressed in E. coli, the resulting enzyme was shown to catalyze the first step in TMAO degradation, confirming its proposed function. nih.gov

Similarly, the role of the cntA/B gene cluster in converting L-carnitine to TMA was definitively demonstrated using heterologous expression. When the cntA and cntB genes from Acinetobacter baumannii were co-expressed in E. coli, the recombinant bacteria gained the ability to produce TMA from carnitine. pnas.orgnih.gov Expression of either gene alone did not confer this ability, proving that both components of the Rieske-type oxygenase are necessary and sufficient for the transformation. pnas.orgresearchgate.net

The function of the choline utilization (cut) cluster has also been verified through heterologous expression. Expressing the cutC and cutD genes from a sulfate-reducing bacterium in E. coli was sufficient to enable the host to convert choline to TMA, confirming the central role of this glycyl radical enzyme system in anaerobic choline degradation. pnas.org These studies underscore the power of heterologous expression in moving from genomic prediction to functional biochemical characterization of the enzymes involved in trimethylamine metabolism.

Stable Isotope Probing (SIP) in Microbial Community Studies

Stable Isotope Probing (SIP) is a powerful technique used to trace the flow of specific substrates through complex microbial communities and identify the organisms responsible for their metabolism. nih.gov This method involves introducing a substrate labeled with a heavy stable isotope (e.g., ¹³C or ¹⁵N) into an environment and then tracking the incorporation of the isotope into microbial biomass, such as DNA, RNA, or proteins. nih.govnih.gov

In the context of trimethylamine metabolism, SIP has been used to pinpoint which members of a community are actively consuming TMA precursors. For example, by incubating microbial communities from the gut with ¹³C-labeled choline, researchers can identify the specific bacteria that incorporate the labeled carbon into their DNA. mdpi.com Subsequent sequencing of the ¹³C-enriched DNA reveals the taxonomic identity of the active choline-metabolizing organisms.

This approach is not limited to gut ecosystems. In marine environments, proteomic-SIP has been used to characterize the assimilation of dissolved organic matter, including amino acids which can be TMA precursors, by specific bacterioplankton populations. osti.govnih.gov By analyzing the incorporation of ¹³C from labeled amino acids into microbial proteins, studies have revealed taxonomically distinct patterns of substrate use, showing, for example, that Rhodobacterales actively assimilate these compounds. osti.gov DNA-SIP has also been applied in marine settings to identify bacterioplankton that utilize various forms of dissolved organic matter, providing insights into niche partitioning and the roles of different microbial groups in carbon cycling. frontiersin.org

By directly linking function to identity, SIP techniques provide critical experimental evidence that complements genomic analyses, moving beyond metabolic potential to identify the active players in TMA production within diverse microbial ecosystems. nih.govnih.gov

Transporter Systems for Trimethylamine and its Precursors/Derivatives

Characterization of Trimethylamine N-oxide (TMAO) Transporters (e.g., TmoXWV)

The transport of trimethylamine N-oxide (TMAO), a key derivative of TMA and an important nutrient for many marine bacteria, is mediated by specific membrane transporters. A crucial system identified for TMAO uptake is the TmoXWV transporter, a type of ATP-binding cassette (ABC) transporter. nih.gov ABC transporters utilize the energy from ATP hydrolysis to move substrates across cellular membranes. nih.govnih.gov

The TmoXWV system has been characterized in ecologically significant marine heterotrophic bacteria, including members of the SAR11 clade (e.g., Pelagibacter strain HTCC1062) and the Marine Roseobacter Clade (e.g., Ruegeria pomeroyi DSS-3). nih.govfrontiersin.orgnih.gov This transporter consists of three components:

TmoX: A periplasmic substrate-binding protein that captures TMAO with high specificity and affinity. frontiersin.orgnih.gov

TmoW: A transmembrane permease protein that forms the channel through which the substrate crosses the membrane. nih.gov

TmoV: An ATP-binding protein (ATPase) located in the cytoplasm that hydrolyzes ATP to power the transport process. nih.gov

Genomic analyses have shown that the tmoXWV gene cluster is often found in marine bacteria that also possess the gene for TMAO demethylase (tdm), indicating a functional linkage between TMAO uptake and its subsequent catabolism. nih.gov Experimental validation through mutagenesis and reporter assays in R. pomeroyi confirmed the specificity of the TmoXWV transporter for TMAO. nih.gov These findings establish TmoXWV as a key gateway for the entry of TMAO into marine microbial cells, initiating its role as a significant source of carbon and nitrogen in oceanic ecosystems. frontiersin.orgnih.gov

Molecular Mechanisms of Substrate Transport and Niche Adaptation

The molecular mechanism of the TmoXWV transporter, particularly the function of its substrate-binding protein TmoX, reveals key strategies for niche adaptation, especially in oligotrophic (nutrient-poor) marine environments. frontiersin.org The SAR11 clade of bacteria, the most abundant plankton in the oceans, thrives in surface waters where nutrients like TMAO are present at very low (nanomolar) concentrations. nih.gov

The TmoX protein from the SAR11 bacterium Pelagibacter strain HTCC1062 has been shown to exhibit a very high binding affinity for TMAO, with a dissociation constant (Kd) in the nanomolar range (e.g., 520 nM at 25°C). frontiersin.orgnih.gov This high affinity allows the bacteria to efficiently scavenge TMAO from the water column, even when it is scarce, providing a competitive advantage over other microorganisms. frontiersin.org The binding mechanism involves a "Venus flytrap" motion, where the TmoX protein closes around the TMAO molecule upon binding, a characteristic feature of this class of periplasmic binding proteins. nih.gov Once bound, TmoX delivers the TMAO to the TmoWV transmembrane complex, and the energy from ATP hydrolysis by TmoV drives the translocation of TMAO into the cytoplasm. youtube.com

This efficient transport system is a critical adaptation for survival in the oligotrophic ocean. The ability to utilize widespread but dilute resources like TMAO is fundamental to the ecological success of organisms like SAR11. frontiersin.org The strong temperature adaptability and high stability of the TmoX protein further reflect its adaptation to the variable conditions of the marine environment. frontiersin.org Thus, the molecular mechanics of the TmoXWV transporter are directly linked to the broad ecological strategy of these globally significant marine microbes.

Applications of Trimethylamine in Chemical Synthesis and Materials Science

Trimethylamine (B31210) as a Reagent in Organic Synthesis

As a reagent, trimethylamine is often utilized in the form of its adducts, most notably with borane. This complex offers a stable and effective way to handle the reactive nature of borane for various synthetic transformations.

The borane–trimethylamine complex (Me₃N·BH₃ or BTM) is a stable, commercially available, and cost-effective amine–borane complex. nih.govsemanticscholar.org Its stability is significantly higher than other amine-borane complexes, and it is soluble in a wide array of solvents. nih.govresearchgate.net The inert nature of the trimethylamine component prevents side reactions that can be observed with more reactive amines. researchgate.net

BTM is a valuable reagent for the reduction of various functional groups. It is particularly effective for the reduction of carbonyl groups (aldehydes and ketones) and carbon-nitrogen double bonds, such as those found in oximes, hydrazones, and azines. nih.govsemanticscholar.orgnih.gov The reactivity of BTM can be enhanced in the presence of a Lewis or Brønsted acid, which activates the substrate. researchgate.net For instance, kinetic studies have shown that the rate of aldehyde and ketone reduction increases with the acidity of the medium. researchgate.net

Recent applications have expanded its utility to include the transfer hydrogenation of aromatic N-heterocycles, selective N-monomethylation of primary anilines, reduction of nitrobenzenes to anilines, and the reductive deprotection of N-tritylamines. semanticscholar.orgnih.gov Furthermore, the borane-trimethylamine complex has been employed as an efficient reducing agent for the selective methylation and formylation of amines using carbon dioxide (CO₂) as a C1 source under metal-free conditions. organic-chemistry.org

Table 1: Selected Reductive Transformations Using Borane-Trimethylamine Complex

Substrate Type Product Type Additional Reagents/Conditions Reference
Ketones/Aldehydes Alcohols Acid catalysis researchgate.net
Oximes/Hydrazones Amines - semanticscholar.org
Aromatic N-heterocycles Hydrogenated heterocycles - nih.gov
Secondary Amines Methylated Amines CO₂, 6-amino-2-picoline (catalyst) organic-chemistry.org

One of the most significant applications of the borane-trimethylamine complex in organic synthesis is the regioselective cleavage of cyclic acetals. nih.govnih.gov This reaction is of great importance, particularly in carbohydrate chemistry, where selective deprotection of hydroxyl groups is a common challenge. semanticscholar.orgresearchgate.net The reaction, typically carried out in the presence of a Lewis acid, allows for the controlled opening of the cyclic acetal ring to yield a hydroxy ether, providing a powerful tool for synthetic chemists working with complex polyol structures. nih.gov

The utility of the borane-trimethylamine complex has recently been extended to the field of radical chemistry through photocatalysis. semanticscholar.orgnih.gov While specific details on the photocatalytic degradation of trimethylamine itself using catalysts like TiO₂ have been studied, the innovative use of its borane complex as a reagent in photocatalytic reactions represents a growing area of research. researchgate.net These newer applications leverage the properties of BTM to participate in novel, light-induced chemical transformations. semanticscholar.orgnih.gov

Trimethylamine as a Catalyst in Organic Reactions (e.g., Baylis–Hillman Reaction)

Trimethylamine is an effective nucleophilic catalyst in several important carbon-carbon bond-forming reactions, most notably the Morita–Baylis–Hillman (MBH) reaction. rsc.orgwikipedia.org The MBH reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde, to form a densely functionalized allylic alcohol. wikipedia.org

Tertiary amines like trimethylamine are common catalysts for this transformation. rsc.org The reaction mechanism is generally understood to initiate with the conjugate addition of the amine catalyst to the activated alkene, generating a zwitterionic enolate intermediate. chemrxiv.org This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the final product. chemrxiv.org

Aqueous and methanolic solutions of trimethylamine have been shown to be effective media for mediating the Baylis-Hillman coupling between various alkyl acrylates and aldehydes. rsc.orgias.ac.in For instance, methanolic trimethylamine has been successfully used for the reaction between aldehydes and activated alkenes like methyl acrylate, acrylonitrile, and acrolein, affording the corresponding products in good yields. rsc.org

Table 2: Examples of Trimethylamine-Catalyzed Baylis-Hillman Reactions

Activated Alkene Electrophile Solvent System Reference
Methyl Acrylate Benzaldehyde Methanol (B129727) rsc.org
Acrylonitrile Acenaphthenequinone Methanol rsc.org
Alkyl Acrylates Paraformaldehyde Water ias.ac.in

Role in the Development of Advanced Gas-Sensing Materials

Trimethylamine is a volatile organic compound that is a key indicator of food spoilage, particularly in fish. wikipedia.org Therefore, the development of sensitive and selective TMA gas sensors is of significant interest for applications in food quality monitoring and environmental control. acs.orgnih.gov

Metal oxide semiconductors are a prominent class of materials used for gas sensing. Their sensing mechanism relies on the change in electrical resistance upon adsorption of gas molecules on their surface. nih.gov To enhance the sensitivity and selectivity towards TMA, various strategies have been employed, including the use of mesoporous structures and doping with other metals.

Mesoporous materials, such as mesoporous indium oxide (In₂O₃), offer a high surface-area-to-volume ratio, which provides more active sites for gas interaction, thereby improving sensor performance. researchgate.net Doping these metal oxides with transition metals like nickel (Ni) can further enhance their sensing properties. While specific studies on Ni-doped mesoporous indium oxide for TMA sensing are part of a broader research effort, the principle is well-established. For example, NiO-functionalized In₂O₃ flower-like structures have demonstrated enhanced TMA gas sensing performance. nih.gov The synthesis of such materials often involves methods like hydrothermal synthesis or sol-gel processes, followed by characterization using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to confirm the structure and morphology. researchgate.netmecs-press.org

Other materials have also been developed for high-performance TMA sensing, including:

Imine Covalent Organic Frameworks (COFs) : A sensor based on a TB-COF material showed high sensitivity to TMA at room temperature with a low detection limit of 28.6 ppb. acs.orgnih.gov

Molybdenum Oxide (MoO₃) Composites : Heterostructures like MoO₃/Bi₂Mo₃O₁₂ hollow microspheres and Ti₃C₂Tₓ MXene–MoO₃ composites have been developed for low-temperature or room-temperature TMA detection. mdpi.comnih.gov

Cobalt Imidazolate Frameworks : A sensor using [Co(im)₂]n material exhibited excellent selectivity and a low detection limit of 2 ppm to TMA at 75 °C. acs.org

Table 3: Comparison of Different TMA Gas-Sensing Materials

Sensing Material Operating Temperature Detection Limit Key Feature Reference
Imine COF (TB-COF) Room Temperature 28.6 ppb High sensitivity (6845.9% at 500 ppm) acs.orgnih.gov
MoO₃/Bi₂Mo₃O₁₂ 170 °C Not specified Enhanced response due to heterostructure nih.gov
Ti₃C₂Tₓ MXene–MoO₃ Room Temperature Not specified Rapid response-recovery (10s/7s) mdpi.com

Exploration of Sensing Mechanisms and Performance Optimization

The detection of trimethylamine (TMA) is crucial in various fields, including food quality assessment, environmental monitoring, and medical diagnostics. researchgate.net Consequently, significant research has been dedicated to the development of high-performance TMA gas sensors. The performance of these sensors is intrinsically linked to the sensing material and the underlying sensing mechanism. Optimization strategies, therefore, focus on tailoring material properties to enhance sensitivity, selectivity, response/recovery time, and the limit of detection (LOD).

A predominant sensing mechanism involves the interaction of TMA molecules with the surface of a sensing material, typically a semiconductor, which leads to a change in the material's electrical resistance. For instance, in metal oxide semiconductor-based sensors, the adsorption of TMA, a reducing gas, on the sensor surface leads to a chemical reaction that alters the sensor's resistance, providing a detectable signal. nih.govacs.org The efficiency of this interaction is a key area for performance optimization.

Several strategies have been explored to enhance the performance of TMA sensors. The creation of heterostructures, such as combining different metal oxides, is a prominent approach. nih.govrsc.org These heterojunctions can facilitate charge transfer and create a charge depletion region, which amplifies the change in resistance upon exposure to TMA, thereby increasing the sensor's response. rsc.orgmdpi.com For example, a sensor based on MoO3/Bi2Mo3O12 hollow microspheres demonstrated a significantly higher response to TMA compared to its individual components, a phenomenon attributed to the formation of a heterostructure and the hollow morphology that facilitates gas diffusion. nih.govacs.org

Another effective optimization strategy is the engineering of nanomaterials to increase their surface-to-volume ratio and the number of active sites for gas adsorption. mdpi.com This has been demonstrated with electrospun In2O3 nanowires, where controlling the grain size and surface characteristics through annealing conditions led to enhanced TMA sensing performance. mdpi.com Similarly, defect engineering in MOF-derived ZnO nanoclusters, which introduces more oxygen vacancies on the material's surface, has been shown to significantly improve TMA sensing capabilities. rsc.org

Room-temperature TMA sensing is a significant goal for reducing power consumption and enabling portable applications. acs.orgnih.gov Covalent Organic Frameworks (COFs) have emerged as a promising class of materials for this purpose. An imine-based COF sensor demonstrated high sensitivity and a low detection limit for TMA at room temperature. acs.orgnih.gov The porous nature of COFs allows for efficient diffusion and interaction of TMA molecules with the sensing material. acs.org

Optical sensing methods offer an alternative to traditional chemiresistive sensors. An optical waveguide sensor utilizing tetraphenylporphyrin (B126558) manganese as the sensitive material has been developed for TMA detection. nih.gov This approach relies on changes in the optical properties of the material upon interaction with TMA.

The selectivity of TMA sensors is another critical performance metric. To improve selectivity, functionalization of sensing materials with molecules that have a high affinity for TMA has been explored. For instance, electrospun citric acid-doped polyvinyl acetate (B1210297) nanofibers have been used to create a highly selective gravimetric sensor for TMA, where the interaction between the acidic citric acid and the basic TMA is the basis for detection. rsc.org

Below are interactive data tables summarizing the performance of various recently developed TMA sensors, highlighting the impact of different materials and optimization strategies.

Sensing MaterialSensor TypeOperating TemperatureResponse/Recovery TimeLimit of Detection (LOD)Key Optimization Strategy
Ti3C2Tx MXene–MoO3ChemiresistiveRoom Temperature10 s / 7 s0.2 ppmFormation of a p-n heterojunction and large specific surface area. mdpi.com
Imine Covalent Organic Framework (TB-COF)ChemiresistiveRoom TemperatureAdsorption/desorption cycle of 23 s28.6 ppbUtilization of a porous covalent organic framework. acs.orgnih.gov
MOF-derived ZnO nanoclustersChemiresistive140 °CNot SpecifiedNot SpecifiedDefect-engineering to create abundant surface oxygen vacancies. rsc.org
In2O3 NanowiresChemiresistive500 °C (annealing)6 s / Not Specified0.0392 ppmAlterations in surface and grain size through controlled annealing. mdpi.com
MoO3/Bi2Mo3O12 hollow microspheresChemiresistive170 °CNot Specified100 ppbCreation of a heterostructure and a hollow morphology. nih.govacs.org
Tetraphenylporphyrin manganese (MnTPP)Optical WaveguideRoom Temperature1.5 s / 50 s0.1 ppmUse of a sensitive material with high selectivity towards TMA. nih.gov
Citric acid-doped Polyvinyl acetate (PVAc/CA) nanofibersGravimetric (QCM)Room Temperature7 s / 20 s19 ppbFunctionalization of nanofibers with citric acid to enhance selectivity. rsc.org

Research Frontiers and Future Directions in Trimethylamine Studies

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The real-time, in situ detection and quantification of trimethylamine (B31210) in various environments are crucial for understanding its dynamics. Advanced spectroscopic and imaging techniques are at the forefront of this endeavor, moving beyond traditional chromatographic methods that often require sample collection and preparation.

Recent developments include the use of headspace gas chromatography-surface ionization detectors (GC-SID) for the determination of trace levels of TMA in the air. Furthermore, researchers have developed a method for the simultaneous determination of seawater trimethylamine and methanol (B129727) by purge and trap gas chromatography using a dual nitrogen-phosphorus detector and flame-ionization detector, achieving a low detection limit of 0.3 nM for trimethylamine. liverdiseasenews.com

Optical waveguide sensing elements based on manganese tetraphenylporphyrin (B126558) are also being explored for TMA detection. celanese.com Another innovative approach involves the use of inexpensive colorimetric sensor arrays that can detect trimethylamine in both aqueous and gaseous phases with high accuracy. wikipedia.org These sensors show distinct color changes that allow for the facile discrimination of a wide range of TMA concentrations, with calculated limits of detection well below diagnostically significant levels for conditions like trimethylaminuria. wikipedia.org The portability of these sensors, including integration with cell phone cameras, promises new possibilities for point-of-care diagnostics and environmental monitoring. nih.gov

Future research is expected to focus on enhancing the sensitivity, selectivity, and portability of these techniques. The development of miniaturized and remote sensing technologies will be pivotal for real-time monitoring of TMA in diverse settings, from industrial sites to marine environments.

Systems Biology Approaches to Elucidate Complex Trimethylamine Cycling Networks

Systems biology offers a powerful framework for understanding the complex interplay of factors involved in trimethylamine cycling within biological systems. This approach integrates data from genomics, metabolomics, and proteomics to model the intricate networks of TMA metabolism.

A key focus of systems biology in this area is the gut microbiota's role in converting dietary precursors like choline (B1196258) and carnitine into TMA. chemicalbook.com The subsequent oxidation of TMA to trimethylamine N-oxide (TMAO) by host enzymes, primarily flavin-containing monooxygenase 3 (FMO3), is a critical step in this pathway. acs.org Mapping out the gut microbiota-dependent TMAO super pathway is a significant area of research, with applications in understanding its implications for cardiovascular health. chemicalbook.com

Pseudo-targeted metabolomics is being employed to characterize TMA metabolic pathways, allowing for the quantification of known compounds and semi-quantification of differential metabolites. alkylamines.com These approaches have revealed alterations in TMA metabolism in conditions like colitis. alkylamines.com Future systems biology research will likely focus on developing more comprehensive multi-organismal models that incorporate host genetics, gut microbiome composition, and dietary inputs to predict an individual's TMA/TMAO profile and associated health risks.

Discovery and Engineering of Novel Biocatalysts for Trimethylamine Transformation

The enzymatic transformation of trimethylamine is a key process in both its biological cycling and potential bioremediation applications. Researchers are actively seeking to discover and engineer novel biocatalysts with improved efficiency and specificity for TMA conversion.

One area of interest is the enzyme choline trimethylamine-lyase (CutC), which is found in gut bacteria and catalyzes the conversion of choline to TMA. sciencemadness.org Understanding the structure and function of this enzyme is crucial for developing inhibitors to reduce TMA production in the gut.

Conversely, enzymes that degrade TMA are also of significant interest. For instance, trimethylamine dehydrogenase is involved in the bacterial catabolism of TMA. Metagenomic profiling of TMA-enriched cultures from human stool samples has been used to identify key microbial players and genes involved in TMA degradation. pharmacytimes.comdurect.com This research has pointed to the potential role of Christensenella timonensis in TMA metabolism. pharmacytimes.comdurect.com

Future research will likely involve protein engineering to enhance the stability and catalytic activity of these enzymes. The goal is to develop robust biocatalysts that can be used in various applications, from "archaebiotics" that reduce TMA levels in the gut to industrial bioreactors for waste treatment. nih.gov

Synthetic Biology Applications for Controlled Trimethylamine Production and Degradation

Synthetic biology provides a powerful toolkit for engineering microorganisms with customized capabilities for trimethylamine metabolism. This approach allows for the design and construction of novel biological pathways and circuits for the controlled production or degradation of TMA.

One potential application is the development of engineered probiotics that can efficiently degrade TMA in the human gut, thereby reducing the formation of TMAO. This could involve introducing genes for TMA-degrading enzymes into safe and well-characterized probiotic strains.

Conversely, synthetic biology could also be used to create microbial cell factories for the controlled production of trimethylamine from renewable feedstocks. This could provide a more sustainable alternative to current chemical synthesis methods for producing TMA for industrial applications.

A notable example of synthetic biology in this area is the engineering of bacteria that live on human skin to control body odors by metabolizing TMA. prnewswire.com Researchers have explored the use of the FMO enzyme to metabolize TMA in sweat before it becomes volatile. prnewswire.com The future of synthetic biology in TMA research holds the promise of creating sophisticated microbial systems for a wide range of applications, from personalized medicine to green chemistry.

Environmental Remediation Strategies Targeting Trimethylamine Emissions

Trimethylamine is an odorous and potentially harmful volatile organic compound emitted from various industrial and agricultural activities. medchemexpress.comnih.gov Developing effective and environmentally friendly remediation strategies for TMA emissions is a critical area of research.

One promising approach is phytoremediation, which utilizes plants to remove pollutants from the air. Studies have shown that certain potted plants, such as Scindapsus aureus and cactus species, can effectively remove TMA from indoor air under both light and dark conditions. acs.org For example, S. aureus has demonstrated a TMA removal efficiency of over 95% in light conditions after 72 hours. acs.org

Another strategy involves the use of algal-bacterial photobioreactors for the abatement of TMA from polluted air. medchemexpress.com These systems have shown superior TMA removal efficiency compared to conventional bacterial bioreactors. medchemexpress.com An algal-bacterial photobioreactor achieved a removal efficiency of 97% and an elimination capacity of 16.0 g TMA m⁻³·h⁻¹. medchemexpress.com

Future research in this area will likely focus on optimizing these bioremediation technologies and exploring other biological systems for TMA removal. The development of cost-effective and scalable solutions is essential for mitigating the environmental impact of TMA emissions.

Remediation StrategyOrganism/SystemRemoval EfficiencyKey Findings
PhytoremediationScindapsus aureus>95% (in light)Highly efficient in light conditions. acs.org
PhytoremediationCactus species>90% (light & dark)Suitable for environments with varying light. acs.org
Algal-bacterial PhotobioreactorMixed algae and bacteria97%Superior performance to bacterial-only systems. medchemexpress.com

Refined Atmospheric Chemistry Modeling and Experimental Validation of TMA's Climate Impact

Trimethylamine is one of the most abundant amine species in the atmosphere and is believed to play a role in new particle formation, which can impact climate. Refining atmospheric chemistry models and conducting experimental validation are crucial for accurately assessing the climate impact of TMA.

Smog chamber experiments have been conducted to study the reaction of TMA with nitrate (B79036) radicals, a significant atmospheric oxidant. These studies have shown that this reaction can lead to the formation of secondary organic aerosols, with a conversion rate of approximately 65%. Laboratory observations have also investigated the effect of TMA on sulfuric acid-water nucleation, a key process in atmospheric particle formation. These studies suggest that under dry atmospheric conditions, amines like TMA may have a stronger effect on sulfuric acid nucleation than ammonia (B1221849).

Recent research has also highlighted that forests, particularly subtropical forests, are a significant and previously overlooked source of TMA emissions, rivaling those from farmland. This finding underscores the need to incorporate biogenic sources of TMA into atmospheric models.

Future research will need to focus on obtaining more accurate measurements of TMA emissions from various sources and further elucidating its atmospheric reaction pathways. Integrating these findings into global climate models will be essential for a more complete understanding of TMA's role in the Earth's climate system.

Innovation in Next-Generation Trimethylamine Sensors for Environmental Monitoring

The need for real-time and accurate monitoring of trimethylamine in various environmental settings is driving innovation in sensor technology. Next-generation sensors are being developed to be more sensitive, selective, and field-deployable than traditional analytical methods.

As mentioned earlier, colorimetric sensor arrays offer a promising platform for the rapid and portable detection of TMA. nih.gov These sensors can be integrated with devices like cell phone cameras, enabling on-site analysis without the need for bulky laboratory equipment. wikipedia.orgnih.gov The limits of detection for these sensors are in the parts-per-billion (ppb) range for gaseous TMA, which is comparable to the threshold of human olfactory receptors. nih.gov

Other sensor technologies being explored include those based on functionalized mesoporous silica (B1680970) for the microgravimetric sensing of trace chemical vapors and gas chromatography with surface ionization detectors for high sensitivity.

The future of TMA sensing lies in the development of low-cost, low-power, and highly selective sensors that can be deployed in large-scale sensor networks for continuous environmental monitoring. These advancements will be critical for assessing TMA pollution, understanding its atmospheric chemistry, and protecting public health.

Theoretical Predictions and Experimental Validation of Trimethylamine Reactivity and Molecular Interactions

The study of trimethylamine (TMA), a simple tertiary amine, offers a compelling case for the synergy between theoretical predictions and experimental validation in chemical science. Computational chemistry provides powerful tools to forecast the reactivity and intermolecular behavior of TMA, while experimental techniques offer the means to confirm, refine, or challenge these theoretical models. This interplay is crucial for a comprehensive understanding of TMA's role in various chemical and biological systems.

Predicting Reactivity and Reaction Dynamics

Theoretical models are instrumental in predicting the kinetics and mechanisms of reactions involving trimethylamine. For instance, ab initio calculations and density functional theory (DFT) have been employed to map out the potential energy surfaces for reactions such as TMA with hydroxyl (OH) radicals. These computational studies characterize pre- and post-reaction complexes and identify the energy barriers for different reaction pathways. acs.org

Experimental validation for these theoretical predictions often comes from techniques like pulsed laser photolysis combined with laser-induced fluorescence, which can measure reaction rate coefficients over a range of temperatures. acs.org Studies have shown good agreement between calculated and experimentally determined rate coefficients for the reaction of TMA with OH radicals. acs.org These experiments have also confirmed the negative temperature dependence predicted by theory, where the reaction rate increases as the temperature decreases. acs.org

Below is a comparison of experimental and theoretical rate coefficients for the reaction of trimethylamine with the OH radical at 298 K.

MethodRate Coefficient (10¹¹ × k/cm³ molecule⁻¹ s⁻¹)
Experimental (Pulsed Laser Photolysis)5.78 ± 0.48
Theoretical (CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ)In good agreement with experiment

This table presents a simplified comparison based on findings that show strong agreement between experimental results and high-level theoretical calculations. acs.org

Molecular Interactions and Solvation

The way trimethylamine interacts with other molecules, particularly in solution, is another area where theoretical predictions and experimental validation are vital. Molecular dynamics (MD) simulations, often based on quantum chemical methods or sophisticated force fields, can model the intricate dance of molecules in the liquid phase. These simulations provide insights into hydrogen bonding, solvation structures, and the influence of TMA on the properties of the solvent.

For example, ab initio molecular dynamics simulations have been used to analyze the interactions in dilute aqueous solutions of trimethylamine N-oxide (TMAO), a key derivative of TMA. nih.gov These simulations can predict properties like coordination numbers and the lifetime of hydrogen bonds between TMAO and water molecules. nih.gov The theoretical finding that the hydrophilic group of TMAO can firmly trap three water molecules as hydrogen-bond donors has been corroborated by experimental techniques like dielectric spectroscopy. nih.gov

Experimental validation for these interaction models is diverse. Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, especially in matrix isolation studies, can identify the vibrational frequency shifts that occur when TMA forms hydrogen-bonded complexes with molecules like water. researchgate.net These experimental spectra provide a direct test for the accuracy of the structures and interaction energies predicted by quantum chemical calculations. researchgate.net

The interaction of TMA with nanomaterials has also been explored through a combination of theory and potential future experimental work. DFT calculations have been used to predict the interaction energy and changes in electronic properties when TMA adsorbs onto surfaces like aluminum nitride nanotubes. ias.ac.in These theoretical studies suggest that TMA can physically adsorb onto such surfaces, leading to changes in electrical conductivity. ias.ac.in Such predictions lay the groundwork for the experimental development of novel sensors for TMA detection. ias.ac.in

The following table summarizes the comparison between theoretically predicted and experimentally observed properties related to TMAO-water interactions, which serves as a proxy for understanding the types of validation applied to amine interactions.

PropertyTheoretical Prediction (Method)Experimental Validation (Method)Finding
TMAO-Water H-bond Lifetime ~31.2 ps (EFP-MD Simulation)>50 ps (Dielectric Spectroscopy)Good agreement, confirming strong interaction. nih.gov
Coordination Number 3.3 H₂O molecules (EFP-MD Simulation)Inferred from Spectroscopic DataSimulations clarify that TMAO's hydrophilic group traps three H₂O molecules as H-bond donors. nih.gov
Complex Formation Stable H-bonded clusters (B3LYP/aug-cc-pVTZ)Red-shifted ν(O-H) bands (FTIR Spectroscopy)Spectroscopic shifts confirm the formation of hydrogen-bonded complexes predicted by theory. researchgate.net

This table showcases the synergy between computational predictions and experimental measurements in validating the molecular interactions of trimethylamine derivatives in aqueous solution.

Q & A

Q. What molecular mechanisms underlie DUR-928’s modulation of lipid metabolism and inflammatory pathways?

DUR-928 acts as a liver X receptor (LXR) antagonist, suppressing sterol regulatory element-binding protein 1 (SREBP-1) activation, which inhibits cholesterol biosynthesis and reduces hepatic lipid accumulation . It also regulates epigenetic pathways by inhibiting DNA methyltransferase activity, thereby modulating genes involved in inflammation, cell survival, and liver regeneration . Preclinical studies demonstrate its ability to attenuate LPS-induced inflammation and acetaminophen toxicity by reducing oxidative stress and apoptosis .

Q. What preclinical models are used to evaluate DUR-928’s efficacy in acute organ injury?

Key models include:

  • Renal ischemia/reperfusion (I/R) injury : DUR-928 reduced serum creatinine (63%) and blood urea nitrogen (57%) in rats via intraperitoneal administration (25 mg/kg/day) .
  • Acetaminophen (APAP)-induced hepatotoxicity : DUR-928 mitigated liver injury by lowering apoptosis markers (e.g., cleaved CK-18) .
  • LPS-induced endotoxemia : Reduced inflammatory cytokines and improved survival in mice .

Q. How do pharmacokinetic (PK) parameters of DUR-928 vary in hepatic or renal impairment?

  • Hepatic impairment (HI) : Severe HI reduced clearance by 88%, increasing AUC by ~5-fold compared to healthy subjects. Half-life extended from ~4 hours (normal) to 12+ hours (severe HI) .
  • Renal impairment : No significant PK differences were observed in Stage 3–4 CKD patients versus controls, supporting its safety in kidney disease .
  • Dose selection : Phase 2a trials used 30–150 mg IV doses, with 30 mg and 90 mg selected for Phase 2b based on PK/PD correlations .

Advanced Research Questions

Q. How can contradictions between preclinical efficacy and clinical trial variability be addressed?

Preclinical models often use controlled conditions (e.g., rodent I/R injury), whereas clinical trials involve heterogeneous populations (e.g., severe alcoholic hepatitis patients with comorbidities). To reconcile discrepancies:

  • Biomarker stratification : Use baseline MELD scores or bilirubin levels to subgroup patients, as DUR-928 showed stronger efficacy in severe AH (MELD >20) .
  • Dose optimization : Adjust for impaired drug clearance in hepatic dysfunction using PK modeling .

Q. What methodologies validate biomarkers like CK-18 fragments (M30/M65) in DUR-928 trials?

  • M30 (apoptosis marker) : Reduced by 28% in moderate HI patients post-DUR-928 dosing (p=0.0001) .
  • M65 (necrosis marker) : Less responsive (−9% in severe HI, p=0.291), highlighting apoptosis as the primary pathway modulated .
  • Bilirubin and MELD : Statistically significant reductions in Phase 2a trials (p=0.02 for bilirubin; p=0.01 for MELD) correlate with clinical improvement .

Q. What experimental designs are used to assess DUR-928’s epigenetic effects in vitro versus in vivo?

  • In vitro : DNA methyltransferase (DNMT) inhibition assays, chromatin immunoprecipitation (ChIP) for histone modification analysis .
  • In vivo : Rodent models with knockout LXR or SREBP-1 genes to isolate target pathways. Human trials measure methylation changes in liver biopsy samples pre/post-treatment .

Q. How is dose optimization performed for DUR-928 in Phase 2b trials?

  • Phase 2a data : 30 mg and 90 mg doses achieved 100% Lille response rates (vs. historical 26% mortality) .
  • PK-guided escalation : Used AUC and Cmax thresholds to avoid toxicity in HI populations .
  • Endpoint selection : Survival rate at 28 days prioritized over biomarkers in Phase 2b (NCT03432260) .

Q. What translational challenges arise when applying DUR-928 to chronic liver diseases like NASH?

  • Heterogeneity : NASH patients exhibit varying fibrosis stages; Phase 2 trials stratified by NAS score and fibrosis severity .
  • Combination therapy : Synergy with FXR agonists (e.g., cilofexor) tested to address multiple pathways (lipogenesis, inflammation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.